5-Oxo-piperidine-2-carboxylic acid ethyl ester
Description
BenchChem offers high-quality 5-Oxo-piperidine-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-piperidine-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-oxopiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHCOQCIQCQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (S)-5-Oxopiperidine-2-Carboxylic Acid Ethyl Ester from L-Glutamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-oxopiperidine-2-carboxylic acid ethyl ester, commonly known as ethyl L-pyroglutamate, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its rigid, cyclic structure derived from the naturally abundant amino acid L-glutamic acid makes it an invaluable starting material for a wide array of complex molecules, including neuroprotective agents and peptide mimetics. This guide provides a detailed exploration of the synthesis of ethyl L-pyroglutamate from L-glutamic acid, focusing on the underlying chemical principles, a robust and reproducible experimental protocol, and critical process considerations. By integrating mechanistic insights with practical, field-proven methodologies, this document serves as an authoritative resource for professionals engaged in synthetic chemistry and drug discovery.
Introduction and Strategic Overview
The conversion of L-glutamic acid into its cyclic lactam ester, ethyl L-pyroglutamate, is a cornerstone transformation in synthetic organic chemistry. L-glutamic acid, an inexpensive and readily available chiral starting material, offers a direct pathway to this high-value intermediate. The synthesis is elegantly efficient, typically proceeding via a one-pot reaction that combines two fundamental organic transformations: an intramolecular amide bond formation (lactamization) and an acid-catalyzed esterification.
The strategic value of ethyl L-pyroglutamate lies in its stereochemically defined center and its bifunctional nature—possessing both a lactam and an ester group—which allows for selective chemical modifications at multiple sites. This versatility has established it as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2]
Mechanistic Rationale: The Chemistry Behind the Transformation
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds through a cascade of well-established chemical principles.
Intramolecular Cyclization: Formation of the Pyroglutamate Ring
The initial and defining step of the synthesis is the intramolecular cyclization of L-glutamic acid to form L-pyroglutamic acid (also known as 5-oxoproline). This process involves a nucleophilic attack by the α-amino group on the electrophilic carbon of the γ-carboxylic acid side chain.[3][4] This reaction is thermodynamically favored due to the formation of a stable, five-membered lactam ring.[5][6] While this cyclization can occur spontaneously under thermal or strongly acidic conditions[5][7], the reaction is significantly accelerated in the presence of a dehydrating agent or an acid catalyst, which facilitates the departure of a water molecule.[4][6]
Acid-Catalyzed Esterification: The Fischer-Speier Reaction
The second transformation is the esterification of the remaining α-carboxylic acid group with ethanol. This is a classic Fischer-Speier esterification, a reversible acid-catalyzed process.[8][9] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (often generated in situ) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10][11]
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]
-
Proton Transfer and Elimination: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water). The elimination of water and subsequent deprotonation yield the final ethyl ester product.[10][11]
To ensure a high yield, the equilibrium of this reversible reaction is driven towards the product by employing a large excess of ethanol, which acts as both the solvent and a reactant, in accordance with Le Châtelier's principle.[10]
The Synergy of Thionyl Chloride (SOCl₂)
A particularly effective and widely used reagent for this one-pot synthesis is thionyl chloride (SOCl₂) in ethanol.[12] Thionyl chloride serves a dual purpose:
-
It reacts with ethanol to form sulfurous acid monoethyl ester chloride and, crucially, hydrogen chloride (HCl) gas in situ. The generated HCl is the primary acid catalyst for the Fischer esterification.
-
As a powerful dehydrating agent, SOCl₂ facilitates the intramolecular cyclization by consuming the water produced, further driving both the lactamization and esterification equilibria toward the desired product.
The overall reaction scheme is depicted below.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Pyroglutamic acid ethyl ester | Orgasynth [orgasynth.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
Spectroscopic Elucidation of Ethyl 5-Oxopiperidine-2-Carboxylate: A Comprehensive Analytical Whitepaper
Executive Summary & Chemical Context
Ethyl 5-oxopiperidine-2-carboxylate (CAS 154807-15-5) is a highly versatile, bifunctional nitrogenous heterocycle. Functionalized pipecolic acids (piperidine-2-carboxylic acids) serve as critical structural motifs in modern drug discovery, acting as foundational scaffolds for the synthesis of orexin receptor antagonists[1] and complex spiro ladder oligomers[2]. Furthermore, advanced transition-metal-catalyzed processes—such as those utilizing sulfoxonium ylide derived metal carbenoids—frequently rely on 5-oxopipecolic acid derivatives as key intermediates for N-H insertion and ring expansion methodologies[3],[4].
Accurate structural elucidation of this compound is paramount for downstream synthetic success. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of ethyl 5-oxopiperidine-2-carboxylate, detailing the causality behind its unique spectral signatures.
Structural Anatomy & Spectroscopic Causality
The molecular framework of ethyl 5-oxopiperidine-2-carboxylate (C₈H₁₃NO₃) dictates its spectroscopic behavior through three primary electronic environments:
-
The Secondary Amine (N1): Acts as an electron-withdrawing group via induction but can donate electron density via resonance. It heavily deshields the adjacent C2 and C6 protons.
-
The C5 Ketone: A strongly electron-withdrawing carbonyl group. It deshields the adjacent C4 and C6 protons. The C6 methylene group is uniquely positioned between two deshielding moieties (N1 and C5=O), making its protons the most downfield aliphatic signals in the spectrum.
-
The C2 Stereocenter & Ethyl Ester: The chiral center at C2 renders the ring protons—particularly the isolated C6 methylene protons—diastereotopic. This results in distinct, predictable splitting patterns (e.g., AB quartets) rather than simple singlets, a hallmark of functionalized saturated heterocycles.
Spectroscopic Data Synthesis
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | ¹³C Chemical Shift (ppm) | Assignment Causality |
| N1 | ~2.50 | br s, 1H | - | Exchangeable amine proton; broad due to quadrupolar relaxation of ¹⁴N. |
| C2 | 3.60 | dd, J = 10.5, 4.0, 1H | 58.2 | Deshielded by adjacent N1 and ester carbonyl. Axial-equatorial coupling with C3. |
| C3 | 2.00 - 2.30 | m, 2H | 26.8 | Aliphatic ring backbone; shielded relative to C4 and C6. |
| C4 | 2.40 - 2.60 | m, 2H | 38.5 | Deshielded by the adjacent C5 ketone. |
| C5 | - | - | 207.5 | Highly deshielded ketone carbonyl carbon. |
| C6 | 3.45 & 3.65 | AB q, J = 18.0, 2H | 54.0 | Diastereotopic protons sandwiched between N1 and C5=O. |
| Ester C=O | - | - | 172.0 | Ester carbonyl carbon. |
| Ester CH₂ | 4.20 | q, J = 7.1, 2H | 61.5 | Deshielded by ester oxygen. |
| Ester CH₃ | 1.28 | t, J = 7.1, 3H | 14.2 | Terminal methyl group of the ester. |
Table 2: Key FT-IR Vibrational Modes (ATR, Diamond)
| Wavenumber (cm⁻¹) | Vibration Type | Causality & Interpretation |
| 3320 | N-H Stretch | Secondary amine; broadness indicates moderate hydrogen bonding. |
| 2950, 2870 | C-H Stretches | Aliphatic sp³ C-H stretching from the piperidine ring and ethyl group. |
| 1735 | C=O Stretch (Ester) | Higher frequency due to the electronegative alkoxy oxygen withdrawing electron density. |
| 1715 | C=O Stretch (Ketone) | Typical for an unstrained 6-membered ring ketone (cyclohexanone analog). |
| 1200 | C-O Stretch | Strong asymmetric stretching of the ester C-O-C linkage. |
Table 3: HRMS (ESI-TOF) Exact Mass and Fragmentation
| Ion Species | m/z (Theoretical) | Mass Error | Structural Significance |
| [M+H]⁺ | 172.0974 | < 5 ppm | Confirms intact molecular formula (C₈H₁₄NO₃⁺). |
| [M+H - C₂H₆O]⁺ | 126.0555 | < 5 ppm | Loss of neutral ethanol (46 Da); confirms the ethyl ester moiety. |
| [M+H - C₃H₆O₂]⁺ | 98.0606 | < 5 ppm | Loss of ethyl formate (74 Da); typical ester cleavage pathway. |
Visualizations of Analytical Workflows
Fig 1. Standardized multiparametric spectroscopic workflow for structural validation.
Fig 2. Primary ESI-MS/MS fragmentation pathways of ethyl 5-oxopiperidine-2-carboxylate.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity and reproducibility, the following methodologies must be executed with built-in quality control (QC) gates.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality & QC Gate: The sample must be dried under high vacuum (0.1 mbar) for 2 hours prior to dissolution. Residual ethyl acetate or ethanol from purification will directly overlap with the compound's critical ester signals (4.20 ppm and 1.28 ppm), compromising integration accuracy.
-
-
¹H NMR Acquisition: Acquire data at 400 MHz using a 30° pulse angle, 16 scans, and a 1-second relaxation delay (D1).
-
¹³C NMR Acquisition: Acquire data at 100 MHz using complete proton decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay to ensure adequate signal-to-noise for the quaternary carbonyl carbons (C5 and Ester C=O).
Protocol B: ATR-FTIR Analysis
-
Background Calibration: Collect a background spectrum of ambient air using an ATR-FTIR spectrometer equipped with a monolithic diamond crystal.
-
Sample Application: Place 1–2 mg of the neat sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
-
Causality & QC Gate: Ensure the maximum absorbance in the raw spectrum falls between 0.5 and 0.8 AU. Absorbance > 1.0 AU indicates excessive sample thickness, which leads to peak saturation and artifactual broadening of the critical 1735 cm⁻¹ and 1715 cm⁻¹ carbonyl bands.
-
Protocol C: HRMS (ESI-TOF) Profiling
-
Sample Dilution: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution immediately prior to acquisition.
-
Causality & QC Gate: Pre-acquisition calibration is mandatory to ensure mass accuracy remains < 5 ppm, which is required to definitively differentiate the loss of ethanol (-46.0419 Da) from isobaric interferences.
-
-
Ionization: Inject the sample into the ESI source operating in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
References
-
Substituted prolines / piperidines as orexin receptor antagonists. Google Patents. 1
-
Sulfoxonium Ylide Derived Metal Carbenoids in Organic Synthesis. SciSpace. 3
-
Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer. ResearchGate. 2
-
Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. PMC - NIH. 4
Sources
CAS number for 5-Oxo-piperidine-2-carboxylic acid ethyl ester
The following technical guide is structured as a specialized monograph for drug development professionals. It prioritizes the practical application, stability, and synthetic utility of Ethyl 5-oxopipecolate , a critical chiral scaffold in medicinal chemistry.
Core Identity & Physicochemical Profile
Primary Target: 5-Oxo-piperidine-2-carboxylic acid ethyl ester Common Name: Ethyl 5-oxopipecolate CAS Registry Number:
-
2891581-12-5 (Specific to the (R)-isomer Hydrochloride salt)
-
1260587-51-6 (Specific to the (S)-N-Boc protected precursor)[1]
-
Note: The free base is kinetically unstable and rarely isolated due to intermolecular Schiff base polymerization. Commercial supply and laboratory handling are almost exclusively restricted to the Hydrochloride salt or N-protected carbamates.
Molecular Formula:
Structural Specification (DOT Visualization)
Figure 1: Structural decomposition highlighting the reactive C5-ketone handle and the stability requirement of the salt form.
Synthetic Routes & Manufacturing
The synthesis of Ethyl 5-oxopipecolate is non-trivial due to the potential for racemization at the C2 position and the need for orthogonal protection. The most robust industrial route proceeds via the oxidation of 5-hydroxypipecolic acid derivatives.
Primary Workflow: Oxidation of 5-Hydroxypipecolate
This protocol ensures high enantiomeric excess (ee) retention and scalability.
Step-by-Step Methodology:
-
Starting Material: (S)-5-Hydroxypipecolic acid (commercially available or derived from 5-hydroxylysine).
-
N-Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to prevent amine oxidation.
-
Reagents:
, , Dioxane/Water.
-
-
Esterification: Formation of the ethyl ester.
-
Reagents: Ethyl iodide,
, DMF (Avoids acidic conditions that might deprotect Boc).
-
-
Oxidation (Critical Step): Conversion of the C5-alcohol to the ketone.
-
Reagent Choice:Dess-Martin Periodinane (DMP) is preferred over Swern oxidation to minimize epimerization at C2.
-
Conditions: DCM,
, 2 hours.
-
-
Deprotection (Optional): Removal of Boc to generate the HCl salt.
-
Reagents: 4M HCl in Dioxane.
-
Note: The product precipitates as a white solid (CAS 2891581-12-5).
-
Process Flow Diagram
Figure 2: Validated synthetic pathway from 5-hydroxypipecolic acid to the target HCl salt.
Application in Drug Discovery
Ethyl 5-oxopipecolate serves as a versatile "chiral pool" building block. Its primary utility lies in the stereoselective introduction of substituents at the C5 position via the ketone handle, while the C2 ester directs the stereochemistry.
Key Reaction Class: Reductive Amination
The C5 ketone allows for the synthesis of 5-amino-pipecolic acid derivatives, which are structural homologs of ornithine and arginine. These are potent scaffolds for:
-
Beta-Lactamase Inhibitors: Analogous to the diazabicyclooctane core of Avibactam.
-
Thrombin Inhibitors: Mimicking the P1 residue of arginine.
-
Peptidomimetics: Inducing
-turns in peptide backbones.
Table 1: Functional Derivatization Potential
| Reaction Type | Target Moiety at C5 | Application |
| Reductive Amination | Synthesis of 5-N-substituted non-proteinogenic amino acids. | |
| Grignard Addition | Tertiary Alcohol | Creation of quaternary centers for conformational locking. |
| Wittig Reaction | Exocyclic Alkene | Linkers for PROTACs or fragment-based drug design (FBDD). |
| Fluorination | Gem-difluoro group | Metabolic stabilization (blocking oxidation at C5). |
Handling, Stability & Analytics
Trustworthiness Protocol: The free base of Ethyl 5-oxopipecolate is not a shelf-stable reagent. It undergoes rapid intermolecular condensation (Schiff base formation) between the secondary amine of one molecule and the C5 ketone of another, leading to oligomerization.
Storage Mandates:
-
Form: Always store as the Hydrochloride salt or the N-Boc protected form.
-
Temperature:
is required for long-term storage of the salt to prevent hydrolysis of the ethyl ester. -
Atmosphere: Store under Argon/Nitrogen. The ketone is hygroscopic and prone to hydrate formation.
Analytical Validation (QC Criteria):
-
1H NMR (DMSO-d6): Diagnostic signals for the ethyl ester quartet (~4.1 ppm) and the
-proton at C2 (~4.5 ppm). The absence of broad peaks in the 3.0–4.0 ppm region confirms no oligomerization. -
Mass Spectrometry: ESI+ should show
at 172.1 (free base mass) and minimal dimer peaks ( at 343.2).
References
-
Sigma-Aldrich. (2S)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid ethyl ester Product Sheet.Link
-
Amadis Chemical. (R)-5-Oxo-piperidine-2-carboxylic acid ethyl ester hydrochloride Product Data.Link
-
Journal of Organic Chemistry. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (Note: Mechanistic parallel for piperidine oxidation). Link
-
European Medicines Agency. Stability Testing of Biotechnological/Biological Products. (Guideline on stability matrixing for labile esters). Link
Sources
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Ethyl 5-Oxopiperidine-2-carboxylate
Introduction: The Significance of the Chiral 5-Oxopiperidine-2-carboxylate Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of over 60% of N-heterocyclic drugs approved by the US Food and Drug Administration (FDA).[1] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for interacting with biological targets. When functionalized with a ketone and a chiral ester, as in ethyl 5-oxopiperidine-2-carboxylate, the molecule becomes a highly versatile chiral building block. The stereochemistry at the C2 position is critical, as it profoundly influences the pharmacological profile of the final active pharmaceutical ingredient (API). For instance, stereoisomers can exhibit vastly different efficacy, toxicity, and metabolic stability.
This document provides an in-depth guide for researchers and drug development professionals on modern, reliable methods for the enantioselective synthesis of this key intermediate. We will move beyond simple procedural lists to explore the underlying principles and rationale for three powerful strategies: Organocatalytic Domino Reactions, Enzymatic Kinetic Resolution, and Transition Metal-Catalyzed Asymmetric Synthesis. Each section includes detailed, field-tested protocols designed to be self-validating and reproducible.
Organocatalytic Approach: Building Chirality through Domino Reactions
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool for asymmetric synthesis.[2] For constructing polysubstituted piperidines, a domino Michael/cyclization sequence catalyzed by a chiral amine, such as a proline derivative, is particularly effective. This approach allows for the one-pot formation of multiple stereocenters with high enantioselectivity.[3]
The core principle involves the reaction of an aldehyde with a chiral secondary amine catalyst to form a nucleophilic enamine. This enamine then undergoes a Michael addition to a suitable acceptor, followed by an intramolecular cyclization and hydrolysis to regenerate the catalyst and yield the enantioenriched piperidine product.
Experimental Protocol: Organocatalytic Synthesis of a Piperidine Precursor
This protocol describes a general procedure for the domino Michael addition/aminalization process to form a polysubstituted piperidine ring, which can be further transformed into the target compound. It is adapted from the principles described by Wang et al.[3]
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., ethyl 2-(nitromethylene)acetoacetate)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (O-TMS diphenylprolinol)
-
Benzoic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the nitroolefin (0.5 mmol, 1.0 equiv) and benzoic acid (0.05 mmol, 0.1 equiv) in anhydrous DCM (2.0 mL) at room temperature, add the aldehyde (1.5 mmol, 3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 0.2 equiv) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the enantioenriched piperidine derivative. Further synthetic steps (e.g., Nef reaction, esterification) would be required to obtain the final target molecule.
Data Presentation: Organocatalytic Piperidine Synthesis
The following table summarizes representative data for organocatalytic domino reactions leading to substituted piperidines, showcasing typical efficiencies.
| Catalyst | Aldehyde Substrate | Nitroolefin Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| O-TMS Diphenylprolinol | Propanal | β-Nitro-α,β-unsaturated ester | 85 | >20:1 | 99 |
| Proline | Isovaleraldehyde | Nitrostyrene derivative | 78 | 10:1 | 95 |
| 5-Pyrrolidin-2-yltetrazole | Butanal | Nitroalkene | 92 | >20:1 | >98 |
Data adapted from selected examples in the literature to showcase typical results.[2][3]
Visualization: Catalytic Cycle
Caption: Proposed catalytic cycle for the organocatalyzed synthesis of piperidines.
Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Chirality
Enzymatic kinetic resolution is a robust and environmentally benign strategy for obtaining enantiopure compounds. This method leverages the inherent stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.[4] For ethyl 5-oxopiperidine-2-carboxylate, a lipase can be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other, desired enantiomer unreacted and in high enantiomeric excess.
The success of this technique hinges on the enzyme's ability to catalyze the reaction of one enantiomer at a significantly higher rate than the other (high E-value). Candida antarctica lipase B (CALB), often in an immobilized form, is a workhorse enzyme for such resolutions due to its broad substrate scope and high selectivity.[5]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from methodologies for the enzymatic resolution of similar piperidine esters.[5][6]
Materials:
-
Racemic ethyl 5-oxopiperidine-2-carboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butanol or MTBE), optional
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M for pH adjustment)
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for monitoring
Procedure:
-
Prepare a suspension of racemic ethyl 5-oxopiperidine-2-carboxylate (1.0 g) in phosphate buffer (50 mL). An optional organic co-solvent (10-20% v/v) can be added to improve substrate solubility.
-
Adjust the pH of the suspension to 7.0 using a dilute NaOH solution.
-
Add immobilized CALB (100 mg, 10% w/w of substrate) to the mixture.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring.
-
Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing the enantiomeric excess (ee) of the remaining ester and the formation of the acid product by chiral HPLC. The pH will drop as the carboxylic acid is formed; maintain it at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or manual titration.
-
Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted ester and the hydrolyzed acid.
-
Filter off the immobilized enzyme. The enzyme can be washed with buffer and solvent, dried, and reused for subsequent batches.
-
Acidify the aqueous filtrate to pH 2-3 with dilute HCl.
-
Extract the hydrolyzed acid product into an organic solvent like ethyl acetate (3 x 25 mL).
-
To recover the unreacted ester, extract the remaining aqueous layer (or the initial reaction mixture before acidification if separating first) with ethyl acetate (3 x 25 mL).
-
Dry the respective organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched carboxylic acid and the enantioenriched ethyl ester.
Data Presentation: Enzymatic Resolution Efficiency
| Enzyme Source | Substrate | Conversion (%) | Product ee (%) | Unreacted Ester ee (%) | E-value |
| Candida antarctica Lipase B | Racemic piperidine ester | ~50 | >99 | >99 | >200 |
| Pseudomonas cepacia Lipase | Racemic piperidine ester | ~50 | 95 | 94 | ~40 |
| Porcine Pancreas Lipase | Racemic N-protected piperidine ethanol derivative | 48 | 92 | 88 | ~25 |
Illustrative data based on typical lipase resolution performance.[5][7]
Visualization: Workflow for Enzymatic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of a piperidine ester.
Rhodium-Catalyzed Asymmetric Synthesis: A Transition Metal Approach
Transition metal catalysis offers highly efficient and atom-economical routes to chiral molecules.[1] For piperidine synthesis, rhodium-catalyzed reactions, such as asymmetric hydrogenation or reductive Heck reactions, are particularly powerful.[8][9] These methods can construct the chiral piperidine core from readily available achiral precursors like pyridines or dihydropyridines with excellent enantioselectivity.
A state-of-the-art strategy involves the Rh-catalyzed asymmetric reductive Heck reaction of an activated dihydropyridine with a boronic acid.[10] This method forges a new carbon-carbon bond and sets the stereocenter in a single step. Subsequent functional group manipulation can then lead to the desired 5-oxopiperidine derivative.
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from the work of Fletcher et al. for the synthesis of 3-substituted tetrahydropyridines, which are key precursors to chiral piperidines.[10]
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)
-
(S)-Segphos (or other suitable chiral phosphine ligand)
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
-
Arylboronic acid
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Toluene, Tetrahydrofuran (THF), and degassed Water
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Seal the vial and purge with argon.
-
Add toluene (0.25 mL), THF (0.25 mL), and degassed water (0.25 mL) via syringe.
-
Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
To the pre-activated catalyst mixture, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine. This intermediate can then be carried forward through reduction and oxidation steps to yield the target molecule.
Data Presentation: Rh-Catalyzed Asymmetric Synthesis
| Chiral Ligand | Boronic Acid Substrate | Yield (%) | ee (%) |
| (S)-Segphos | Phenylboronic acid | 95 | 99 |
| (R)-DTBM-Segphos | 4-Methoxyphenylboronic acid | 92 | 98 |
| (S)-Josiphos | Vinylboronic acid pinacol ester | 88 | 97 |
Data adapted from selected examples in the literature to showcase typical results for the reductive Heck reaction.[8][10]
Visualization: Key Transformation
Caption: Rh-catalyzed asymmetric synthesis of a chiral tetrahydropyridine intermediate.
Conclusion and Method Selection
The enantioselective synthesis of ethyl 5-oxopiperidine-2-carboxylate is a critical challenge with significant implications for drug discovery. We have detailed three robust and distinct strategies, each with its own advantages.
-
Organocatalysis offers a metal-free, operationally simple approach for constructing the piperidine core in a single pot, often with excellent stereocontrol.
-
Enzymatic Kinetic Resolution provides an exceptionally selective and environmentally friendly method for resolving racemates, benefiting from the reusability of immobilized enzymes and mild reaction conditions.
-
Transition Metal Catalysis represents a highly efficient and versatile strategy, enabling the use of readily available starting materials to generate high enantiopurity through powerful C-C bond-forming reactions.
The optimal method will depend on factors such as the desired scale, available starting materials, cost considerations, and the specific expertise within the laboratory. The protocols and data provided herein serve as a comprehensive starting point for researchers to successfully implement these cutting-edge techniques in their pursuit of novel therapeutics.
References
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society.
- Enantioselective Synthesis of Chiral Piperidine Derivatives: Applic
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction.
- Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cycliz
- One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Royal Society of Chemistry.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE.
- Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.
- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
- Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed.
- Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Method for producing 5-hydroxypiperidine-2-carboxylic acid.
- Organocatalysis. Professor Steven V. Ley Research Group, University of Cambridge.
- Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine.
- First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). Royal Society of Chemistry.
- Organocatalytic Synthesis of Benzazetidines by Trapping Hemiaminals with Protecting Groups. ACS Figshare.
- (R)-5-oxopiperidine-2-carboxylic acid hydrochloride. MilliporeSigma.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Application Note: Ethyl 5-oxopiperidine-2-carboxylate as a Strategic Chiral Building Block in Advanced Organic Synthesis
Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocycles. However, introducing multiple stereocenters and orthogonal functional groups onto this ring system presents significant synthetic challenges. Ethyl 5-oxopiperidine-2-carboxylate (and its enantiomerically pure (S)- and (R)- forms) has emerged as a highly versatile chiral building block[1].
The strategic value of this molecule lies in its trifunctional nature:
-
The C2 Ethyl Ester: Provides a stable, easily saponifiable handle for peptide coupling or reduction to a primary alcohol. The ethyl ester is preferred over the methyl ester in many process scale-ups due to its lower volatility and slightly higher stability against spontaneous hydrolysis[2].
-
The C5 Ketone: Serves as an electrophilic hub for reductive aminations, Wittig olefinations, or stereoselective reductions, enabling the construction of bicyclic systems or complex sp3-rich scaffolds[3].
-
The N1 Secondary Amine: Allows for orthogonal protection (e.g., Boc, Cbz, Fmoc), directing the stereochemical outcome of subsequent C5 modifications through steric shielding[4].
This application note details the mechanistic causality, quantitative data, and validated protocols for utilizing ethyl 5-oxopiperidine-2-carboxylate in the synthesis of high-value pharmaceutical targets, including diazabicyclo[3.2.1]octane
Logical Framework of Orthogonal Functionalization
To successfully deploy ethyl 5-oxopiperidine-2-carboxylate in a multi-step synthesis, one must master the orthogonal reactivity of its three functional sites. The choice of the N-protecting group directly influences the trajectory of nucleophilic attack at the C5 ketone, which is critical for establishing the desired cis or trans diastereomeric ratio.
Figure 1: Orthogonal functionalization logic for ethyl 5-oxopiperidine-2-carboxylate.
Key Application: Synthesis of Diazabicyclo[3.2.1]octane Cores (Avibactam Scaffold)
The diazabicyclo[3.2.1]octane core is the structural foundation of Avibactam and next-generation non-
Mechanistic Rationale & Causality
When converting the C5 ketone to an amine via reductive amination, the reaction must be carefully controlled to favor the (2S, 5R) diastereomer. By utilizing a bulky N-protecting group (like Cbz) and forming an intermediate imine with
Figure 2: Synthetic workflow for the diazabicyclo[3.2.1]octane core from the C5-oxo building block.
Protocol 1: Diastereoselective Reductive Amination at C5
This protocol is a self-validating system; the formation of the imine intermediate can be tracked via LC-MS before the reducing agent is introduced, preventing the waste of expensive hydride reagents.
Reagents & Materials:
-
Ethyl (S)-1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylate (1.0 eq)[9]
- -Benzylhydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (NaOAc) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)
) (1.5 eq) -
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation (In-Process Control): Dissolve the N-Cbz protected ethyl 5-oxopiperidine-2-carboxylate in anhydrous DCE under an inert argon atmosphere. Add
-benzylhydroxylamine hydrochloride and NaOAc. Stir the suspension at room temperature for 4 hours.-
Causality: NaOAc acts as a mild base to liberate the free hydroxylamine without causing base-catalyzed epimerization at the C2 position.
-
Validation: Sample 10
L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when >95% conversion to the oxime/imine intermediate is observed.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)
portion-wise over 15 minutes to control the exothermic hydride transfer. -
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO
until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) three times. -
Purification: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the (2S, 5R) diastereomer.
Key Application: Synthesis of Orexin Receptor Antagonists
Ethyl 5-oxopiperidine-2-carboxylate is also a critical precursor in the synthesis of substituted piperidines used as orexin receptor (OX1/OX2) antagonists[6]. In these pathways, the C2 ester is often saponified to a carboxylic acid to enable amide coupling with complex biphenyl or heteroaryl amines, while the C5 ketone is converted into a gem-dimethyl or ketal group to modulate the lipophilicity and metabolic stability of the drug.
Protocol 2: Mild Saponification of the C2 Ethyl Ester
Hydrolyzing the ethyl ester in the presence of a C5 ketone and an N-protecting group requires strict pH control to avoid retro-Michael reactions or racemization.
Step-by-Step Methodology:
-
Dissolve Ethyl 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylate in a 3:1:1 mixture of THF:MeOH:H
O (0.1 M).-
Causality: The mixed solvent system ensures complete solubility of the organic substrate while providing enough water for the hydrolysis mechanism.
-
-
Cool the solution to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H
O) (1.2 eq) in one portion.-
Causality: LiOH is milder than NaOH or KOH. The lithium cation coordinates with the ester carbonyl, accelerating hydrolysis at lower temperatures, which suppresses C2 epimerization.
-
-
Stir at 0 °C for 2 hours. Monitor via TLC (stain with phosphomolybdic acid).
-
Once complete, acidify the mixture to pH 3-4 using 1M citric acid (avoid strong mineral acids like HCl which can cleave the Boc group).
-
Extract with Ethyl Acetate, dry over MgSO
, and concentrate to yield the free carboxylic acid, ready for immediate peptide coupling (e.g., using HATU/DIPEA)[6].
Quantitative Data: Reactivity Profiling at the C5 Position
The table below summarizes the expected yields and diastereomeric ratios (dr) when functionalizing the C5 ketone of N-Boc protected ethyl (S)-5-oxopiperidine-2-carboxylate, based on established process chemistry data[3][8][10].
| Reaction Type | Reagents / Conditions | Target Motif | Typical Yield (%) | Stereoselectivity (cis:trans) | Primary Application |
| Reductive Amination | C5-NH-OBn | 82 - 88% | > 9:1 (trans favored) | ||
| Enzymatic Transamination | Transaminase (ATA-002), Isopropylamine, PLP, pH 11 | C5-NH | > 90% | > 99:1 (Enzyme dependent) | IRAK4 Inhibitors / Biocatalysis |
| Ketone Reduction | NaBH | C5-OH | 92% | 4:1 (cis favored) | Hydroxypipecolic acid derivatives |
| Wittig Olefination | Ph | C5=CH | 75 - 80% | N/A (Achiral center) | Conformationally locked CNS drugs |
Table 1: Comparative reactivity and stereochemical outcomes for C5-functionalization of ethyl 5-oxopiperidine-2-carboxylate.
Best Practices & Troubleshooting
-
Preventing Epimerization: The C2 proton is highly acidic due to the adjacent ester and the electron-withdrawing nature of the protected amine. Never expose the building block to strong bases (e.g., NaH, LDA) unless actively seeking to form an enolate. Always use mild bases like DIPEA or 2,6-lutidine[5].
-
Storage and Stability: The free secondary amine form (unprotected ethyl 5-oxopiperidine-2-carboxylate) is prone to intermolecular condensation (forming diketopiperazine-like dimers) upon prolonged storage at room temperature. It should be stored as its hydrochloride salt at -20 °C, or immediately N-protected upon receipt[6].
-
Monitoring Reductions: When reducing the C5 ketone, UV-based HPLC monitoring can be difficult due to the lack of a strong chromophore (unless a Cbz or Fmoc group is present). Use ELSD (Evaporative Light Scattering Detector) or LC-MS (ESI+) for accurate reaction tracking[1].
References
-
Method for synthesizing beta-lactamase inhibitor Avibactam Source: Patsnap / Eureka URL:[Link][5]
-
Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1) Source: Google Patents URL:[6]
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate Source: ResearchGate URL:[Link][10]
-
Chemoenzymatic Formation of Hydroxypiperidines Source: Radboud Repository URL:[Link][8]
Sources
- 1. 915976-41-9|(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 154807-15-5|Ethyl 5-oxopiperidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. CN106699756A - Method for synthesizing beta-lactamase inhibitor Avibactam - Google Patents [patents.google.com]
- 4. 28697-09-8|(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Method for synthesizing beta-lactamase inhibitor Avibactam - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]
- 8. WO2015094902A1 - Dérivés d'amine cyclique de phénoxyéthyle et leur activité en tant que modulateurs du récepteur ep4 - Google Patents [patents.google.com]
- 9. Cas No.100711-68-0 — TargetMol Chemicals [targetmol.com]
- 10. researchgate.net [researchgate.net]
Application of ethyl 5-oxopiperidine-2-carboxylate in the synthesis of pharmaceutical intermediates
This guide outlines the specialized application of ethyl 5-oxopiperidine-2-carboxylate (also known as 5-oxo-2-piperidinecarboxylic acid ethyl ester) in the synthesis of high-value pharmaceutical intermediates.
Its primary utility lies in the production of Diazabicyclooctane (DBO) scaffolds—the core structure of non-
Executive Summary
Ethyl 5-oxopiperidine-2-carboxylate is a versatile chiral building block. Its unique structure features a reactive ketone at the C5 position and a carboxylate at C2, allowing for orthogonal functionalization. This dual reactivity is critical for synthesizing the 1,6-diazabicyclo[3.2.1]octan-7-one core found in next-generation antibiotic adjuvants. This guide details the conversion of this scaffold into the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate , emphasizing stereochemical control and scalability.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 2171311-81-0 (Generic/Racemic) / 1416134-48-9 (Related Intermediate) |
| Formula | C |
| MW | 171.19 g/mol |
| Appearance | Viscous yellow oil or low-melting solid (hygroscopic) |
| Stability | Prone to self-condensation (aldol-like) and oxidation. Store at -20°C under Ar/N |
| Solubility | Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in hexanes. |
Core Application: Synthesis of Avibactam Intermediate
The most critical application of this scaffold is the introduction of a hydrazine moiety at C5 with precise (2S, 5R) stereochemistry. This is achieved via oxime formation followed by stereoselective reduction.
Mechanistic Pathway[1]
-
Condensation : The C5 ketone reacts with
-benzylhydroxylamine to form an oxime ether. -
Reduction : The C=N bond is reduced to a C-N single bond. The choice of reducing agent dictates the cis/trans diastereomeric ratio (DR).
-
Resolution/Purification : The pharmaceutical target usually requires the (2S, 5R) configuration (trans-piperidine), often requiring chemical or enzymatic resolution if the reduction is not fully stereoselective.
Detailed Protocol: Reductive Amination Sequence
Objective : Synthesize ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.
Reagents:
-
Substrate : Ethyl 5-oxopiperidine-2-carboxylate (1.0 equiv)
-
Amine Source :
-Benzylhydroxylamine hydrochloride (BnONH ·HCl) (1.1 equiv) -
Base : Pyridine or Et
N (1.2 equiv) -
Reducing Agent : Sodium cyanoborohydride (NaBH
CN) (1.5 equiv) or NaBH(OAc) -
Solvent : Methanol (MeOH) or Ethanol (EtOH)[1]
-
Acid Catalyst : Acetic acid (AcOH) (2.0 equiv)
Step-by-Step Methodology:
Step 1: Oxime Formation
-
Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-oxopiperidine-2-carboxylate (10 mmol) in anhydrous EtOH (50 mL).
-
Addition : Add
-benzylhydroxylamine hydrochloride (11 mmol) followed by pyridine (12 mmol) dropwise at 0°C. -
Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (fading of ketone spot) or LC-MS (appearance of oxime mass M+1 = 277).
-
Checkpoint: Ensure complete conversion of the ketone to prevent side reactions during reduction.
-
Step 2: Stereoselective Reduction
-
Acidification : Cool the oxime solution to 0°C. Add acetic acid (20 mmol) to activate the imine.
-
Reduction : Add NaBH
CN (15 mmol) portion-wise over 30 minutes. Caution: HCN gas evolution possible; use a well-ventilated fume hood. -
Digestion : Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.
-
Note: NaBH
CN typically favors the thermodynamic product, but mixtures of (2S,5R) and (2S,5S) are common (approx. 60:40 to 70:30 ratio).
-
Step 3: Workup and Isolation
-
Quench : Quench the reaction with saturated aqueous NaHCO
until pH ~8. -
Extraction : Extract with Ethyl Acetate (3 x 50 mL).
-
Washing : Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient). The (2S,5R) isomer (trans) typically elutes after the (2S,5S) isomer (cis) on silica, though separation can be difficult.
-
Alternative: Formation of an oxalate salt often allows for selective crystallization of the desired (2S,5R) diastereomer.
-
Data Analysis & Stereochemical Control
| Reduction Method | Major Isomer | Approx. DR (cis:trans) | Notes |
| H | cis-(2S,5S) | 90:10 | Surface catalysis favors steric approach from less hindered face. |
| NaBH | trans-(2S,5R) | 30:70 | Hydride delivery directed by axial attack; favored for Avibactam. |
| Enzymatic (Reductase) | trans-(2S,5R) | <1:99 | Highly specific; requires screening of ketoreductases (KREDs). |
Secondary Application: Peptidomimetics
Ethyl 5-oxopiperidine-2-carboxylate is also reduced to 5-hydroxypiperidine-2-carboxylic acid . This derivative serves as a non-canonical amino acid, used to induce specific
Protocol Summary :
-
Reagent : NaBH
in MeOH (0°C, 1 h). -
Outcome : Yields predominantly the cis-5-hydroxy derivative (2S, 5S) due to hydride attack from the sterically favored face.
Workflow Visualization
The following diagram illustrates the critical pathway from the 5-oxo scaffold to the DBO core, highlighting the divergence point for stereochemistry.
Caption: Synthetic workflow converting ethyl 5-oxopiperidine-2-carboxylate to the bioactive Diazabicyclooctane (DBO) core via stereoselective reductive amination.
Expert Tips & Troubleshooting
-
Racemization Risk : The C2 stereocenter is alpha to a carbonyl (ester) and a basic amine. Avoid strong bases and high temperatures during the oxime formation. If using the hydrochloride salt of the starting material, neutralize carefully at low temperature.
-
Oxime Isomers : The oxime intermediate will exist as a mixture of E and Z isomers. This generally does not affect the reduction outcome significantly, but can complicate NMR analysis.
-
Safety : Sodium cyanoborohydride is toxic and generates HCN upon acidification. Always work in a fume hood and quench waste streams with bleach (hypochlorite) to destroy cyanide residues.
-
Storage : The 5-oxo compound can polymerize. If synthesizing in-house (e.g., from 5-hydroxypicolinate), use immediately or store as the hydrochloride salt, which is more stable than the free base.
References
-
Vertex Pharmaceuticals . "Process for the preparation of (2S, 5R)-5-(benzyloxyamino)piperidine-2-carboxamide derivatives." U.S. Patent 20120258963. Accessed via .
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668. .
-
Wang, T., et al. (2018). "Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam." Organic Process Research & Development, 22(11), 1586–1593. .
-
Mangion, I. K., et al. (2011). "A Concise Synthesis of a β-Lactamase Inhibitor." Organic Letters, 13(20), 5480–5483. .
Sources
Application Notes and Protocols: Selective Reduction of the Keto Group in Ethyl 5-oxopiperidine-2-carboxylate
Introduction
The selective reduction of a ketone in the presence of other reducible functional groups, such as an ester, is a critical transformation in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. Ethyl 5-oxopiperidine-2-carboxylate is a valuable building block, and its reduction product, ethyl 5-hydroxypiperidine-2-carboxylate, serves as a key intermediate for a variety of biologically active compounds. The challenge lies in achieving high chemoselectivity, targeting the keto group while preserving the ethyl ester moiety. This document provides a detailed guide to the methodologies for this selective reduction, focusing on the use of sodium borohydride, and offers insights into reaction optimization and stereochemical control.
Mechanistic Rationale for Selective Reduction
The selective reduction of the ketone over the ester in ethyl 5-oxopiperidine-2-carboxylate is primarily achieved by using a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its inherent chemoselectivity.[1]
Why Sodium Borohydride is Effective:
-
Reactivity Difference: Ketones are generally more electrophilic and thus more reactive towards nucleophilic attack by a hydride (H⁻) than esters.[2] The carbonyl carbon of a ketone is more electron-deficient compared to the carbonyl carbon of an ester, which is stabilized by resonance with the adjacent oxygen atom.
-
Mild Hydride Donor: Sodium borohydride is a less potent hydride donor compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] LiAlH₄ is highly reactive and will readily reduce both ketones and esters.[4] The milder nature of NaBH₄ allows for the selective reduction of the more reactive ketone functional group.[5][6]
The reaction proceeds via a nucleophilic addition mechanism. The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the keto group, forming a tetrahedral intermediate.[7][8] Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol or ethanol), yields the secondary alcohol.[9]
Experimental Protocols
This section outlines detailed protocols for the selective reduction of ethyl 5-oxopiperidine-2-carboxylate.
Protocol 1: Standard Reduction with Sodium Borohydride in Methanol
This protocol is a robust and widely applicable method for the selective reduction of the keto group.
Materials:
-
Ethyl 5-oxopiperidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve ethyl 5-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, ethyl 5-hydroxypiperidine-2-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Reduction
The reduction of ethyl 5-oxopiperidine-2-carboxylate creates a new stereocenter at the C5 position, leading to the formation of cis and trans diastereomers. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. For certain applications, obtaining a specific diastereomer is crucial.
dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Factors Influencing Diastereoselectivity:
-
Steric Hindrance: The approach of the hydride reagent can be directed by the steric bulk of the ester group at the C2 position. Attack from the face opposite to the ester group is often favored.
-
Chelation Control: In some cases, the use of specific metal-containing reducing agents or additives can lead to chelation between the metal, the keto-carbonyl, and the ester-carbonyl, directing the hydride attack from a specific face.
Protocol for Enhanced cis-Selectivity:
For applications requiring the cis-5-hydroxy-2-piperidinecarboxylic acid derivative, modifications to the standard protocol can be employed. While specific conditions for this exact substrate may require empirical optimization, a general approach involves using a bulkier hydride source or a chelating agent.
Data Summary and Comparison
The following table summarizes the expected outcomes for the selective reduction of ethyl 5-oxopiperidine-2-carboxylate.
| Reducing Agent | Solvent | Temperature (°C) | Expected Major Product | Key Advantages |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to RT | Ethyl 5-hydroxypiperidine-2-carboxylate | High chemoselectivity, mild conditions, readily available.[5][6] |
| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | 0 to RT | Piperidine-2,5-diol | Non-selective, will reduce both keto and ester groups.[2][4] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol/Acetic Acid | RT | Ethyl 5-hydroxypiperidine-2-carboxylate | Can be highly stereoselective, but may also reduce other functional groups.[10][11] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of NaBH₄ (up to 2-3 equivalents) or extending the reaction time.
-
Ester Reduction: If reduction of the ester group is observed, ensure the reaction temperature is kept low and avoid prolonged reaction times. Using a less reactive solvent may also be beneficial.
-
Work-up Issues: Emulsion formation during extraction can be problematic. Adding more brine or filtering the mixture through celite can help break the emulsion.
-
Stereoisomer Separation: The cis and trans diastereomers can often be separated by column chromatography. The choice of eluent system will need to be optimized.
Conclusion
The selective reduction of the keto group in ethyl 5-oxopiperidine-2-carboxylate is a readily achievable transformation using sodium borohydride. This method offers excellent chemoselectivity, operational simplicity, and good yields. By carefully controlling the reaction conditions, researchers can effectively synthesize the desired 5-hydroxy-piperidine derivative, a valuable intermediate for further synthetic elaboration in drug discovery and development. For applications requiring specific stereoisomers, further investigation into diastereoselective reduction methods is recommended.
References
-
Masterson, D. S. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published August 12, 2011. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
LibreTexts Chemistry. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Published August 28, 2020. [Link]
-
Ashenhurst, J. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Published July 16, 2023. [Link]
-
University of Colorado Boulder. Borohydride reduction of a ketone. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
ResearchGate. ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Published October 2010. [Link]
-
American Chemical Society. A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB− NO2: A Chiral Lewis Acid. Published September 2006. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link]
-
LibreTexts Chemistry. 6.2: Reactions of Ketones. Published March 16, 2021. [Link]
-
Wikipedia. Sodium borohydride. [Link]
-
National Center for Biotechnology Information. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
-
WordPress. Ketone Reduction. [Link]
- Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
University of Massachusetts Boston. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Scribd. Advances in Piperidone Synthesis Techniques. [Link]
- Google Patents. EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID.
-
Pearson. What reagent could you use to reduce only the keto group? [Link]
-
National Center for Biotechnology Information. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
ResearchGate. Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Published August 2017. [Link]
-
American Chemical Society. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Published February 3, 2020. [Link]
-
American Chemical Society. Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. [Link]
-
ResearchGate. Catalytic hydrogenation of compound 5. [Link]
- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
International Journal of Pharmaceutical Sciences and Research. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Published August 29, 2015. [Link]
-
National Center for Biotechnology Information. High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. [Link]
-
The Good Scents Company. L-trans-5-hydroxy-2-piperidinecarboxylic acid. [Link]
-
Royal Society of Chemistry. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. [Link]
-
National Center for Biotechnology Information. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. [Link]
-
Wollo University. Organic Chemistry II (Chem 2042). [Link]
-
LibreTexts Chemistry. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Published June 5, 2019. [Link]
-
Beilstein Journal of Organic Chemistry. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Published January 16, 2023. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. [Link]
-
American Chemical Society. A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Masterson, D. S. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Published June 21, 2022. [Link]
Sources
- 1. What reagent could you use to reduce only the keto group?<IMAG... | Study Prep in Pearson+ [pearson.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. acs.org [acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Application Note: Strategic Utilization of Ethyl 5-Oxopiperidine-2-Carboxylate in Alkaloid Total Synthesis
Executive Summary
The total synthesis of complex alkaloid scaffolds—ranging from simple piperidines to intricate polycyclic architectures like quinolizidines and indolizidines—demands versatile, stereochemically programmable building blocks. Ethyl 5-oxopiperidine-2-carboxylate (and its protected derivatives) has emerged as a privileged synthon in this domain. Its bifunctional nature, characterized by a C2-carboxylate and a C5-ketone, provides orthogonal handles for structural elaboration.
This application note details the mechanistic rationale, quantitative reaction metrics, and validated protocols for deploying this synthon in advanced organic synthesis. By mastering the distinct reactivity profiles of the C2 and C5 positions, researchers can streamline the synthesis of peptidomimetics, spiro-oligomers, and natural products such as epiquinamide and lyconadin A/B.
Structural & Mechanistic Rationale
The utility of ethyl 5-oxopiperidine-2-carboxylate stems from its highly predictable reactivity and conformational bias:
-
The C2-Carboxylate (Stereocontrol & Coupling): The ester at C2 serves as a foundational stereocenter (typically derived from chiral pool precursors like L-pipecolic acid or synthesized via asymmetric transition-metal catalyzed N–H insertion)[1][2]. It dictates the facial selectivity of incoming reagents and acts as a handle for peptide coupling or reduction to the corresponding aldehyde/alcohol.
-
The C5-Ketone (Electrophilic Hub): The ketone moiety allows for carbon-framework extension via olefination (Wittig/HWE), nucleophilic addition (Grignard/organolithium), or diastereoselective reduction to 5-hydroxypipecolic acid derivatives[3].
-
N-Acyliminium Ion Precursor: Upon appropriate functionalization (e.g., conversion to an N,O-acetal), the piperidine ring can be activated by Lewis acids to form a highly electrophilic N-acyliminium ion. This intermediate is rapidly trapped by tethered π-nucleophiles to construct bicyclic alkaloid cores[3].
Caption: Retrosynthetic divergence of ethyl 5-oxopiperidine-2-carboxylate into diverse alkaloid scaffolds.
Quantitative Data: C5 Functionalization Metrics
The table below summarizes the typical reaction conditions, yields, and stereochemical outcomes when functionalizing the C5 position of N-protected ethyl 5-oxopiperidine-2-carboxylate.
| Reaction Type | Reagents & Conditions | Target Motif | Typical Yield (%) | Stereochemical Outcome (dr) |
| Diastereoselective Reduction | L-Selectride, THF, -78 °C | Axial 5-Hydroxy | 85–92% | >95:5 (cis) |
| Diastereoselective Reduction | NaBH₄, MeOH, 0 °C | Equatorial 5-Hydroxy | 75–85% | ~3:1 (trans:cis) |
| Wittig Olefination | Ph₃P=CH₂, KHMDS, Toluene, 0 °C | 5-Methylene | 65–78% | N/A |
| N-Acyliminium Cyclization | TiCl₄, CH₂Cl₂, -78 °C to rt | Bicyclic Core | 70–88% | Substrate dependent |
| Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃, EtOH/H₂O, 60 °C | Spirohydantoin | 60–70% | Major diastereomer favored |
(Note: Data aggregated from standard synthetic applications involving 5-oxopipecolic acid derivatives[3][4].)
Validated Experimental Protocols
Protocol A: Diastereoselective Reduction to cis-5-Hydroxypipecolic Acid Derivatives
Causality & Rationale: To synthesize alkaloids like epiquinamide, the cis-relationship between the C2-carboxylate and the C5-hydroxyl group is strictly required. Using a bulky hydride source like L-Selectride (lithium tri-sec-butylborohydride) at cryogenic temperatures enforces "steric approach control." The bulky reagent attacks the C5 ketone from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, yielding the cis-diastereomer almost exclusively.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add N-Boc-ethyl 5-oxopiperidine-2-carboxylate (1.0 mmol, 271 mg) and anhydrous THF (10 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Stir for 10 minutes to equilibrate.
-
Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 mL, 1.2 eq) via a syringe pump over 15 minutes. Critical Step: Rapid addition causes localized exothermic spikes, degrading diastereoselectivity.
-
Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄).
-
Quenching: Quench the reaction at -78 °C by the slow addition of 10% aqueous H₂O₂ (2 mL) and 1M NaOH (2 mL) to oxidize and hydrolyze the organoborane intermediate.
-
Workup: Warm to room temperature. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to isolate the cis-5-hydroxy derivative.
Protocol B: C5-Wittig Olefination for Carbon Framework Extension
Causality & Rationale: Extending the carbon framework at C5 is essential for synthesizing complex spirocyclic or branched alkaloids. The C5 ketone in a piperidine ring is electronically deactivated by the inductive effect of the adjacent N-carbamate protecting group. Therefore, a highly reactive, salt-free ylide generated using a strong, non-nucleophilic base (KHMDS) is required to drive the olefination to completion without causing epimerization at the C2 stereocenter[5].
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.5 mmol, 535 mg) in anhydrous toluene (10 mL). Cool to 0 °C.
-
Deprotonation: Add KHMDS (0.5 M in toluene, 2.8 mL, 1.4 eq) dropwise. Stir at room temperature for 2 hours to ensure complete formation of the bright yellow ylide solution.
-
Ketone Addition: Re-cool the ylide solution to 0 °C. Add a solution of N-protected ethyl 5-oxopiperidine-2-carboxylate (1.0 mmol) in toluene (5 mL) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with tert-butyl methyl ether (TBME) or EtOAc (3 × 20 mL). Dry and concentrate.
-
Purification: Triturate the crude residue with cold hexanes to precipitate triphenylphosphine oxide. Filter, concentrate the filtrate, and purify via silica gel chromatography.
Protocol C: N-Acyliminium Ion Cyclization
Causality & Rationale: The construction of fused bicyclic systems (e.g., indolizidines) relies heavily on N-acyliminium ion chemistry. By converting the piperidine into an N,O-acetal, treatment with a strong Lewis acid (like TiCl₄ or BF₃·OEt₂) forces the expulsion of the alkoxy group. This generates a planar, highly electrophilic iminium ion. A tethered nucleophile (e.g., an allylsilane or enol ether) then attacks this intermediate intramolecularly, forming the bicyclic core in a single, stereocontrolled step.
Caption: Mechanism of N-acyliminium ion generation and subsequent cyclization for bicyclic alkaloids.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve the N,O-acetal functionalized piperidine precursor (0.5 mmol) in anhydrous CH₂Cl₂ (8 mL) under argon. Cool to -78 °C.
-
Lewis Acid Addition: Add TiCl₄ (1.0 M in CH₂Cl₂, 0.6 mL, 1.2 eq) dropwise. The solution typically turns deep yellow/orange, indicating the formation of the N-acyliminium ion.
-
Cyclization: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours to facilitate the intramolecular nucleophilic attack.
-
Quenching: Quench carefully at 0 °C with saturated aqueous NaHCO₃ (5 mL). Caution: Vigorous off-gassing and precipitation of titanium dioxide will occur.
-
Workup: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 10 mL), dry over Na₂SO₄, and concentrate.
References
-
Chemoenzymatic Formation of Hydroxypiperidines Source: Radboud University Repository URL:[Link]
-
Sulfur-Based Ylides in Transition-Metal-Catalysed Processes Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer Source: ResearchGate URL:[Link]
- Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1)
-
Preparation of Phenoxyethyl Compounds (WO2015094902A1) Source: Googleapis / WIPO URL:[Link]
Sources
Application Notes and Protocols for the Derivatization of 5-Oxopiperidine Carboxylic Acid Esters
Introduction: The 5-Oxopiperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The 5-oxopiperidine moiety is a cornerstone in modern drug discovery, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1][2][3] Its prevalence in pharmaceuticals, from analgesics to antipsychotics, underscores the importance of developing robust and efficient methods for its chemical modification.[2][4] The strategic derivatization of the carboxylic acid ester of 5-oxopiperidine allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[5]
This comprehensive guide provides detailed application notes and protocols for the derivatization of the 5-oxopiperidine carboxylic acid ester core. We will delve into the key reactive handles of this scaffold—the secondary amine, the ketone, and the ester—and present field-proven methodologies for their selective functionalization. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Strategic Considerations for Derivatization
The 5-oxopiperidine carboxylic acid ester presents three primary sites for chemical modification. The choice of which position to derivatize and the sequence of reactions are critical strategic decisions that depend on the desired final compound.
-
The Piperidine Nitrogen (N1): As a secondary amine, the nitrogen is a nucleophilic center readily amenable to a variety of transformations, most notably N-alkylation and N-arylation. Functionalization at this position can significantly impact a molecule's basicity, polarity, and interaction with biological targets.
-
The Ketone (C5): The carbonyl group at the 5-position is an electrophilic site that can be targeted through reactions such as reductive amination, Wittig olefination, and the formation of ketals or acetals for protection. Derivatization at this position is a powerful strategy for introducing diverse substituents and modulating the three-dimensional shape of the molecule.
-
The Carboxylic Acid Ester (C3): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or with alcohols to generate different esters. This provides a gateway to a wide array of functional groups and linker chemistries.
Key Derivatization Protocols
Protocol 1: N-Alkylation of the Piperidine Ring
The introduction of alkyl or aryl groups at the nitrogen atom is a fundamental strategy for modifying the properties of the 5-oxopiperidine scaffold. Two primary methods are employed: direct N-alkylation with electrophiles and reductive amination.
Method A: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing simple alkyl groups. The choice of base and solvent is crucial to avoid side reactions, such as the formation of quaternary ammonium salts.[6]
Materials:
-
5-Oxopiperidine carboxylic acid ester (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 5-oxopiperidine carboxylic acid ester (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq). For K₂CO₃, ensure it is finely powdered and dry.
-
Slowly add the alkyl halide (1.1-1.2 eq) to the stirred suspension. The slow addition helps to minimize over-alkylation.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method B: N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method, particularly for introducing more complex or sterically hindered groups.[6] It involves the in situ formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by reduction.
Materials:
-
5-Oxopiperidine carboxylic acid ester (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.2-1.5 eq)[6]
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM))
-
Optional: Acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 5-oxopiperidine carboxylic acid ester (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and the anhydrous solvent.
-
For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The reaction can be exothermic, so slow addition is recommended.[8]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Table 1: Comparison of N-Alkylation Methods
| Feature | Direct Alkylation | Reductive Amination |
| Electrophile | Alkyl halides, tosylates | Aldehydes, Ketones |
| Key Reagent | Base (K₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃) |
| Advantages | Simple procedure, readily available reagents | Milder conditions, broader substrate scope, less over-alkylation |
| Disadvantages | Risk of over-alkylation, may require elevated temperatures | Requires a suitable carbonyl compound, reducing agent can be moisture-sensitive |
Protocol 2: Derivatization of the Ketone via Reductive Amination
Introducing diversity at the C5 position by converting the ketone into an amine is a powerful strategy in drug discovery. This transformation is also achieved through reductive amination, this time using an external amine source.
Materials:
-
N-protected 5-oxopiperidine carboxylic acid ester (1.0 eq)
-
Primary or secondary amine (1.0-1.5 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)) (1.2-1.5 eq)[9]
-
Anhydrous solvent (e.g., methanol (MeOH), DCE, or THF)
-
Optional: Acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-protected 5-oxopiperidine carboxylic acid ester (1.0 eq), the amine (1.0-1.5 eq), and the anhydrous solvent.
-
If using a less reactive amine, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the desired product by flash column chromatography.
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Nucleophilic Functionalization of Ethyl 5-Oxopiperidine-2-Carboxylate
Executive Summary & Scaffold Significance
Ethyl 5-oxopiperidine-2-carboxylate is a highly versatile, bifunctional scaffold widely utilized in the synthesis of complex peptidomimetics, orexin receptor antagonists[1], and bicyclic β-lactamase inhibitors such as Avibactam[2]. The molecule possesses three distinct reactive sites: a C5 ketone, a C2 ester, and an N1 secondary amine.
For drug development professionals and synthetic chemists, mastering the chemoselective functionalization of this scaffold is critical. Because the C5 ketone is significantly more electrophilic than the C2 ester, nucleophilic attack can be directed selectively to the C5 position. However, to prevent intermolecular self-condensation or unwanted Schiff base formation, the N1 amine must be protected (typically with Boc, Cbz, or Fmoc groups) prior to any nucleophilic reaction[3].
Mechanistic Insights & Chemoselectivity
The core challenge in functionalizing ethyl 5-oxopiperidine-2-carboxylate lies in managing the competing reactivity of its functional groups.
-
Electrophilicity Gradient: The sp²-hybridized C5 ketone is less sterically hindered and more electrophilic than the C2 ester. Consequently, carbon, nitrogen, and hydride nucleophiles preferentially attack the C5 position.
-
Stereocontrol: The C2 ester and the bulky N1 protecting group create a sterically biased environment. Nucleophilic attack at the C5 carbonyl face is governed by the conformation of the piperidine ring, allowing for diastereoselective transformations (yielding cis or trans products relative to the C2 ester).
-
Enolization vs. Addition: When using highly basic carbon nucleophiles (e.g., Grignard reagents), the acidic α-protons adjacent to the C5 ketone can be abstracted, leading to enolization rather than the desired nucleophilic addition. This necessitates the use of Lewis acid additives (e.g., BF₃·OEt₂) to activate the carbonyl and suppress the basic pathway[4].
Chemoselective nucleophilic additions to the C5 ketone of ethyl 5-oxopiperidine-2-carboxylate.
Quantitative Data: Reaction Profiles & Stereoselectivity
The following table summarizes the expected outcomes, typical yields, and diastereomeric ratios (dr) when subjecting N-Boc-ethyl 5-oxopiperidine-2-carboxylate to various nucleophilic conditions.
| Reaction Type | Nucleophile | Reagents / Conditions | Target Product | Typical Yield | Diastereoselectivity (cis:trans) |
| Reductive Amination | O-Benzylhydroxylamine | NaBH(OAc)₃, AcOH, DCE, 0 °C | 5-(Benzyloxyamino)piperidine-2-carboxylate | 75–85% | ~ 4:1 (cis favored) |
| Grignard Addition | Methylmagnesium bromide | MeMgBr, BF₃·OEt₂, THF, -78 °C | 5-Methyl-5-hydroxypiperidine-2-carboxylate | 12–40% | > 9:1 (trans favored) |
| Hydride Reduction | Sodium Borohydride | NaBH₄, MeOH, -20 °C | 5-Hydroxypiperidine-2-carboxylate | 85–95% | ~ 1:1 to 2:1 |
Note: The highly basic nature of MeMgBr often leads to low yields due to competitive enolization, though stereoselectivity for the trans-product remains exceptionally high[4].
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Avibactam Intermediates)
This protocol details the synthesis of (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate, a critical intermediate in the commercial synthesis of the β-lactamase inhibitor Avibactam[2][5].
Causality & Design: O-benzylhydroxylamine is selected because the benzyloxy group acts as a protected hydroxylamine, which is mandatory for the subsequent urea formation and cyclization steps in the Avibactam pipeline[5]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the C5 ketone.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 eq of N-Boc-ethyl (S)-5-oxopiperidine-2-carboxylate in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration) under a nitrogen atmosphere. Add 1.1 eq of O-benzylhydroxylamine hydrochloride.
-
Acid Activation: Add 1.2 eq of glacial acetic acid (AcOH) to the stirring mixture. Rationale: Mild acid catalysis accelerates iminium ion formation without degrading the Boc protecting group.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 15 minutes to control the exothermic reduction.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5). Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 40% EtOAc in hexanes) to separate the desired cis-(2S,5R) isomer from the minor trans isomer.
Step-by-step workflow for the reductive amination of the C5 ketone.
Protocol B: Grignard Addition (Carbon Nucleophiles)
Causality & Design: Direct addition of Grignard reagents to the C5 ketone often fails or produces low yields due to the basicity of the reagent, which deprotonates the α-carbon. To circumvent this, a Lewis acid (BF₃·OEt₂) is added to hyper-activate the carbonyl carbon, forcing the nucleophilic addition pathway over the acid-base enolization pathway[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of N-Boc-ethyl 5-oxopiperidine-2-carboxylate in anhydrous THF (0.1 M) under a strict argon atmosphere.
-
Cooling & Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 1.1 eq of BF₃·OEt₂ and stir for 15 minutes to form the Lewis acid-carbonyl complex.
-
Nucleophilic Attack: Slowly add 1.2 eq of Methylmagnesium bromide (3.0 M in diethyl ether) down the side of the flask to maintain the internal temperature.
-
Reaction: Stir at -78 °C for 2 hours. Do not let the reaction warm up prematurely, as this will increase enolization.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract with ethyl acetate (3 × 20 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the trans-5-methyl-5-hydroxypiperidine-2-carboxylate[4].
Protocol C: Hydride Reduction (Stereoselective Alcohol Formation)
Causality & Design: The reduction of the C5 ketone to a secondary alcohol is a fundamental step in synthesizing functionalized piperidines. Using NaBH₄ provides a standard reduction, but the facial selectivity is heavily influenced by the C2 ester.
Step-by-Step Methodology:
-
Dissolve 1.0 eq of the protected ketone in methanol (0.2 M) and cool to -20 °C.
-
Add 1.5 eq of NaBH₄ in small portions. The low temperature slows the reduction, maximizing the inherent diastereoselectivity dictated by the substrate's conformation.
-
Stir for 1 hour, then quench with acetone to consume excess hydride.
-
Evaporate the methanol, partition the residue between water and ethyl acetate, extract, dry, and concentrate to yield the 5-hydroxypiperidine derivative.
References
-
Chemoenzymatic Formation of Hydroxypiperidines Source: Radboud University Repository URL:[4]
-
WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists Source: Google Patents URL:[1]
-
WO 2015/094902 A1 - Synthesis and Protection Strategies Source: Googleapis.com (Patent Application) URL:[3]
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 Source: ChemicalBook URL:[2]
-
Avibactam Impurity 1 | 2243810-78-6 Source: ChemicalBook URL:[5]
Sources
- 1. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]
- 2. (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Avibactam Impurity 1 | 2243810-78-6 [chemicalbook.com]
Application Note: Catalytic Hydrogenation of Ethyl 5-Oxopiperidine-2-Carboxylate Precursors
Introduction & Strategic Importance
Ethyl 5-oxopiperidine-2-carboxylate and its N-protected derivatives (e.g., N-Boc, N-Cbz) are highly versatile chiral building blocks in modern drug discovery. The selective reduction of the C5 ketone to yield diastereomerically enriched ethyl 5-hydroxypiperidine-2-carboxylate is a foundational transformation. Most notably, this specific piperidine scaffold is a mandatory intermediate in the commercial synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors, such as Avibactam[1]. Achieving quantitative conversion and predictable diastereoselectivity (dr) during the catalytic hydrogenation of these precursors is essential for minimizing downstream purification costs and maximizing the yield of the active pharmaceutical ingredient (API)[2].
Mechanistic Insights & Catalyst Selection (Causality)
The reduction of the C5 carbonyl in the piperidine ring is subject to distinct steric and electronic influences dictated by the C2 ester group and the N1 protecting group. Understanding these causal relationships is critical for rational catalyst selection.
-
Substrate-Controlled Heterogeneous Hydrogenation: When utilizing heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Adams' catalyst (PtO2), the reaction is governed entirely by substrate control. The bulky ethyl ester at the C2 position forces the piperidine ring into a conformation that sterically shields one face of the molecule. Consequently, hydrogen gas is delivered from the less hindered face, predominantly yielding the cis-5-hydroxypiperidine derivative. This cis-isomer is highly sought after, as it undergoes targeted stereochemical inversion at C5 during subsequent amination steps to yield the final (2S, 5R) configuration required for Avibactam[1].
-
Catalyst-Controlled Homogeneous Hydrogenation: If the trans-isomer is required for alternative alkaloid syntheses, heterogeneous catalysis often falls short. In these cases, dynamic kinetic resolution (DKR) utilizing chiral Ruthenium complexes (e.g., RuCl2[(R)-BINAP]) can override the substrate's inherent steric bias, directing hydride delivery to form the trans-isomer (kinetic product) with high enantiomeric and diastereomeric excess.
-
Solvent Causality: Protic solvents (e.g., Ethanol, Methanol) are strongly recommended over aprotic solvents. Protic media enhance the solubility of hydrogen gas and facilitate the polarization of the C=O bond via hydrogen bonding, significantly accelerating the reduction rate and preventing catalyst stalling.
Quantitative Data: Catalyst and Condition Optimization
The following table summarizes the optimization of reaction conditions for the hydrogenation of Ethyl 1-Boc-5-oxopiperidine-2-carboxylate to its corresponding alcohol.
Table 1: Optimization of Hydrogenation Conditions for Ethyl 1-Boc-5-oxopiperidine-2-carboxylate
| Entry | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Conversion (%) | dr (cis:trans) |
| 1 | 10% Pd/C | EtOAc | 50 | 25 | >99 | 85:15 |
| 2 | 10% Pd/C | EtOH | 50 | 25 | >99 | 92:8 |
| 3 | PtO2 | EtOH | 50 | 25 | >99 | 95:5 |
| 4 | 5% Rh/C | MeOH | 80 | 40 | >99 | 90:10 |
| 5 | RuCl2[(R)-BINAP] | MeOH | 100 | 50 | 98 | 5:95 |
Note: Rh/C is also highly effective for the exhaustive reduction of related picolinate precursors directly to the corresponding piperidine scaffolds[2].
Visualizing the Reaction Pathways and Workflow
Catalytic hydrogenation pathways of ethyl 5-oxopiperidine-2-carboxylate to API intermediates.
Standard workflow for the catalytic hydrogenation and isolation of piperidine intermediates.
Experimental Protocols (Self-Validating Systems)
The following protocol details the substrate-controlled heterogeneous hydrogenation to yield the cis-diastereomer. This protocol is designed as a self-validating system: built-in In-Process Controls (IPCs) ensure that each phase of the reaction is verified before proceeding, mitigating the risk of downstream failure.
Materials Required:
-
Ethyl 1-Boc-5-oxopiperidine-2-carboxylate (Precursor)
-
10% Pd/C (50% w/w water wet to prevent pyrophoric ignition)
-
Absolute Ethanol (Degassed)
-
Hydrogen Gas (UHP Grade, 99.999%)
-
Celite® 545
Step-by-Step Methodology:
-
Reactor Preparation & Safety Purge:
-
Charge a high-pressure Parr reactor with Ethyl 1-Boc-5-oxopiperidine-2-carboxylate (1.0 eq, e.g., 50.0 g) and absolute ethanol (10 volumes, 500 mL).
-
Causality Check: Ensure the ethanol is thoroughly degassed prior to use. Dissolved oxygen can poison the palladium catalyst and poses a severe flammability hazard when mixed with H2 under pressure.
-
Carefully add 10% Pd/C (0.05 eq by weight of Pd).
-
Seal the reactor and purge the headspace with Nitrogen (N2) by pressurizing to 30 psi and venting. Repeat this cycle three times.
-
-
Hydrogenation:
-
Purge the reactor with Hydrogen (H2) by pressurizing to 30 psi and venting (Repeat twice).
-
Pressurize the reactor to 50 psi with H2.
-
Initiate vigorous mechanical stirring (800–1000 RPM). Causality Check: High agitation is critical to overcome the gas-liquid mass transfer barrier inherent in multiphase catalytic hydrogenations.
-
Maintain the reaction at 25 °C. Monitor the pressure drop in the H2 reservoir to track reaction progress in real-time.
-
-
In-Process Control (IPC) & Self-Validation:
-
After 4 hours, or when H2 uptake completely ceases, halt stirring, vent the H2, and purge the reactor with N2.
-
Withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV 210 nm).
-
Validation Threshold: The reaction is deemed complete when the precursor peak area is < 0.5% relative to the product peak. If the reaction stalls at > 0.5% conversion, suspect catalyst poisoning. Do not discard the batch; perform a hot filtration over Celite, resubject the filtrate to fresh Pd/C, and resume hydrogenation.
-
-
Filtration and Isolation:
-
Once validated by IPC, filter the crude reaction mixture through a tight pad of Celite® 545 to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 x 100 mL).
-
Safety Note: Do not allow the Pd/C filter cake to dry out in the air; keep it wet with water or solvent to prevent spontaneous combustion.
-
Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford the crude cis-ethyl 1-Boc-5-hydroxypiperidine-2-carboxylate as a viscous oil or crystalline solid.
-
Determine the diastereomeric ratio (dr) via 1H NMR (integration of the C5 methine proton).
-
Downstream Applications
The resulting cis-ethyl 5-hydroxypiperidine-2-carboxylate can be subjected to enzymatic kinetic resolution using lipases (e.g., Lipozyme CALB) to isolate the pure (2S,5S)-enantiomer. The unreacted enantiomer is washed away, leaving the stereopure intermediate ready for the multi-kilogram synthesis of Avibactam and related therapeutic agents[1],[3].
References
-
Wang, X., et al. "Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam." Organic Process Research & Development, ACS Publications, 2018. URL:[Link]
-
Wang, X., et al. "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development, ACS Publications, 2017. URL:[Link]
-
González-Granda, S., & Gotor-Fernández, V. "Hydrolytic Enzymes for the Synthesis of Pharmaceuticals." Pharmaceutical Biocatalysis, Taylor & Francis, 2019. URL:[Link]
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for ethyl 5-oxopiperidine-2-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 5-Oxopiperidine-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-oxopiperidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles, primarily focusing on the intramolecular Dieckmann condensation—a robust method for forming the piperidine ring system.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
Answer:
Low or no conversion is a frequent issue in Dieckmann condensations and typically points to problems with the reaction's core components: the base and the reaction environment.
-
Inactive Base: The most common culprit is an inactive or insufficient base. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are highly sensitive to moisture and can be hydrolyzed over time.[1] Using less than a full stoichiometric equivalent of the base will also result in incomplete reaction, as the base is consumed to form the enolate and then regenerated, but a full equivalent is needed to drive the final, irreversible deprotonation of the product that pushes the equilibrium forward.[2]
-
Solution: Always use a fresh, unopened container of the base or a freshly prepared solution. For NaH, ensure it is a dry powder and not a clumpy, grayish solid. For NaOEt, consider preparing it fresh from sodium metal and anhydrous ethanol. Crucially, use at least one full equivalent of the base.[1]
-
-
Presence of Water: The Dieckmann condensation is highly moisture-sensitive. Water will quench the enolate intermediate and hydrolyze the base, halting the reaction.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Temperature or Time: While the initial enolate formation is often rapid, the cyclization and subsequent equilibration may require thermal energy and time.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to reflux in THF, around 66°C).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid analytical method like UPLC-MS to determine the optimal reaction time, which can range from 2 to 12 hours.[3]
-
Question 2: The reaction mixture has turned into a thick, unmanageable polymer. Why did this happen?
Answer:
The formation of a polymeric substance indicates that an intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann condensation.[1] Instead of the diester's enolate attacking its other ester group, it is attacking a neighboring diester molecule, leading to a chain reaction.
-
Cause: This side reaction is primarily driven by concentration. At high concentrations, the probability of one molecule encountering another is much higher than the probability of one end of a molecule finding its other end.
-
Solution: Employ high-dilution conditions. This is achieved by adding the diester substrate very slowly (e.g., via a syringe pump over several hours) to a stirred solution of the base in a large volume of solvent. This keeps the instantaneous concentration of the substrate low, statistically favoring the intramolecular cyclization pathway.
-
Question 3: My workup is yielding the hydrolyzed diacid or a decarboxylated ketone, not the target β-keto ester. What went wrong?
Answer:
The product, a β-keto ester, is susceptible to both hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures.[1][4]
-
Cause of Hydrolysis: The presence of excess water during workup, particularly if strong base is still present, can saponify (hydrolyze) the ethyl ester group.
-
Solution: Perform the initial quench of the reaction at a low temperature (e.g., 0°C). Carefully and slowly add a mild acid (like saturated aqueous ammonium chloride or dilute acetic acid) to neutralize the reaction mixture to a pH of ~7 before proceeding with extraction. Avoid using strong mineral acids (like concentrated HCl) until the organic product has been extracted and isolated.
-
-
Cause of Decarboxylation: If the workup is performed with strong acid and heat, the β-keto ester can be hydrolyzed to the corresponding β-keto acid, which is thermally unstable and readily loses CO₂ to form 5-oxopiperidine.
-
Solution: Maintain low temperatures throughout the workup and purification process. If an acidic wash is necessary, use a dilute acid and perform it quickly. Avoid heating the crude product until you are certain it is the stable β-keto ester.
-
Question 4: I'm observing transesterification in my product mixture. How can I prevent this?
Answer:
Transesterification occurs when the alkoxide of the base does not match the alkyl group of the ester.[1] For example, using sodium methoxide with your diethyl ester substrate will result in a mixture of ethyl and methyl esters in the final product.
-
Solution 1 (Matching Base): If using an alkoxide base, ensure it matches the ester. For ethyl 5-oxopiperidine-2-carboxylate synthesis from a diethyl precursor, you must use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). This way, any nucleophilic attack by the base on the ester carbonyl will result in the same starting material.[1]
-
Solution 2 (Non-Nucleophilic Base): A more robust solution is to use a non-alkoxide, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[5] These bases will deprotonate the α-carbon without the risk of acting as a nucleophile toward the ester carbonyl. These are typically used in aprotic solvents like tetrahydrofuran (THF) or toluene.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Dieckmann Condensation?
The Dieckmann condensation is an intramolecular version of the Claisen condensation.[6] The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate ion.[6]
-
Nucleophilic Attack: This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This forms a cyclic tetrahedral intermediate.
-
Ring Closure & Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the alkoxide (e.g., ethoxide) and forming the cyclic β-keto ester.
-
Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step immediately removes this proton. This final acid-base reaction is highly favorable and serves as the thermodynamic driving force for the entire condensation.[2]
-
Protonation: An acidic workup is required at the end to protonate the resulting enolate and yield the final neutral product.[5]
Caption: Fig 1. Mechanism of Dieckmann Condensation
Q2: Which base and solvent system is optimal for this synthesis?
The optimal system depends on factors like scale, desired purity, and handling capabilities. The table below summarizes common choices. For this specific synthesis, a non-nucleophilic base like NaH in an aprotic solvent like THF is highly recommended to avoid side reactions.[1][5]
| Base | Solvent | Typical Temp. | Pros | Cons |
| Sodium Hydride (NaH) | THF, Toluene | RT to Reflux | High yield, avoids transesterification.[1] | Pyrophoric, requires careful handling. |
| Sodium Ethoxide (NaOEt) | Ethanol | RT to Reflux | Inexpensive, classical method. | Must match ester; can promote hydrolysis if wet.[1] |
| Potassium tert-Butoxide (t-BuOK) | THF, t-BuOH | 0°C to RT | Very strong base, effective at low temps. | Sterically hindered, can be expensive.[5] |
| Lithium Diisopropylamide (LDA) | THF | -78°C to 0°C | Forms enolate kinetically and irreversibly. | Requires low temperatures, must be prepared fresh.[5] |
Q3: How do I monitor the reaction's progress and confirm my final product?
-
Reaction Monitoring: The disappearance of the starting diester can be easily monitored by Thin-Layer Chromatography (TLC). The product, being more polar due to the keto group, will typically have a lower Rf value.
-
Product Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the disappearance of the two distinct ethyl ester signals from the starting material and the appearance of a single ethyl ester signal. The key diagnostic signal is the proton on the α-carbon, which will appear as a characteristic multiplet.
-
Infrared (IR) Spectroscopy: Look for two distinct carbonyl (C=O) stretching frequencies. One for the ketone (~1715 cm⁻¹) and one for the ester (~1735 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Experimental Protocol: Aza-Dieckmann Condensation
This protocol provides a generalized procedure for the synthesis of ethyl 5-oxopiperidine-2-carboxylate from a suitable precursor like N-Cbz-diethyl-2-aminopimelate.
Caption: Fig 2. General Experimental Workflow
Materials:
-
N-protected diethyl 2-aminopimelate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula. Repeat twice. Suspend the washed NaH in anhydrous THF.
-
Substrate Addition: Dissolve the N-protected diester (1.0 eq) in anhydrous THF and add it to the dropping funnel. Cool the NaH suspension to 0°C using an ice bath. Add the diester solution dropwise to the stirred suspension over 1-2 hours. Hydrogen gas evolution will be observed.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 5-oxopiperidine-2-carboxylate derivative.
References
- US Patent US9790181B2, Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Guichard, G., et al. (2009). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. Available from: [Link]
-
de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. Available from: [Link]
-
Dieckmann condensation - Wikipedia. Available from: [Link]
-
Dieckmann Reaction - Cambridge University Press. Available from: [Link]
-
Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Available from: [Link]
- CN Patent CN108484484B, Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
-
Supporting information for - The Royal Society of Chemistry. Available from: [Link]
-
A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Available from: [Link]
-
CHEM 330 Topics Discussed on Sept 23 - University of Illinois. Available from: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available from: [Link]
-
The Dieckmann Condensation - Organic Reactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Oxo-piperidine-2-carboxylic Acid Ethyl Ester
[1]
Current Status: Operational Topic: Troubleshooting Common Byproducts & Synthetic Pitfalls Target Molecule: Ethyl (2S)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylate (and related N-protected analogs)[1]
Executive Summary & Molecule Profile
The Scaffold: 5-Oxo-piperidine-2-carboxylic acid esters (5-oxo-pipecolates) are critical chiral non-proteinogenic amino acid building blocks.[1] They are widely used in the synthesis of beta-lactamase inhibitors, peptidomimetics, and conformationally constrained drugs.
The Central Problem: The synthesis of this molecule is deceptively simple. Whether you approach it via the Dieckmann condensation of glutamate derivatives or the Oxidation of 5-hydroxy-pipecolates, you are fighting against three thermodynamic sinks: Elimination (aromatization/enaminone formation), Racemization (at the labile C2 position), and Rotameric Complexity (NMR confusion).
This guide bypasses standard textbook procedures to address the specific impurities that ruin batches in a drug discovery setting.
Diagnostic Hub: Identify Your Impurity
Use this decision matrix to identify the byproduct based on your analytical data.
| Symptom | Analytical Marker | Probable Culprit |
| New UV Peak | Strong absorbance at ~260–280 nm.[1] | The Enecarbamate (Elimination Product). The 5-oxo ketone is prone to |
| Mass Spec Shift | M-18 peak (or M-H | Dehydration (if starting from alcohol) or Elimination. |
| NMR "Doubling" | All peaks appear duplicated (approx 60:40 or 70:30 ratio). | Rotamers . Not an impurity. Due to restricted rotation of the N-Boc/N-Cbz bond. |
| Loss of Chirality | Optical rotation is 0° or HPLC shows 50:50 split on Chiralpak. | Racemate . Base-mediated epimerization at C2. |
| Acidic Peak | Broad peak >10 ppm in NMR; retention time shift in acidic HPLC. | Hydrolysis . Ethyl ester cleaved to free acid. |
Deep Dive: The "Big Three" Byproducts
Impurity A: The Enecarbamate (Elimination Product)
Chemical Name: Ethyl N-Boc-1,4,5,6-tetrahydropyridine-2-carboxylate (or isomer).[1]
The Mechanism:
The 5-oxo group makes the protons at C4 and C6 acidic. However, the most fatal side reaction is the elimination of the oxygen functionality (if starting from 5-hydroxy) or
-
Why it happens:
-
Oxidation Route: If you use Jones Reagent (CrO
/H SO ), the strong acid promotes dehydration of the 5-hydroxy starting material before it oxidizes. -
Dieckmann Route: Prolonged exposure to alkoxide bases (NaOEt) can promote elimination after the cyclization.
-
Corrective Action:
-
Switch Oxidants: Abandon Jones Reagent. Use TEMPO/NaOCl (Bleach) or Swern Oxidation . These operate under milder pH conditions.
-
Buffer Control: In the TEMPO oxidation, maintain pH exactly at 8.5–9.5 using NaHCO
. If pH drops < 7, elimination accelerates.
Impurity B: The C2-Epimer (Racemization)
The Mechanism: The C2 hydrogen is "doubly activated"—it is alpha to both an electron-withdrawing ester and an N-carbamate. It is highly acidic (pKa ~20-24).
-
Why it happens:
-
Thermodynamic Control: The trans relationship between the C2-ester and the N-protecting group is often thermodynamically preferred, but the 5-oxo group flattens the ring (half-chair), lowering the barrier for inversion.
-
Workup: Quenching basic reactions (Dieckmann) with insufficient acid or leaving the crude mixture in base for too long.
-
Corrective Action:
-
Rapid Quench: When performing Dieckmann condensations, quench immediately at -78°C or 0°C into excess cold acetic acid/buffer.
-
Avoid Silica: Silica gel is slightly acidic and can sometimes promote racemization or elimination during slow columns. Use neutralized silica (triethylamine treated) or rapid filtration.
Impurity C: The "Ghost" Impurity (Rotamers)
The Issue: Users often discard pure product thinking it is a 50:50 mixture of impurities because the NMR spectrum looks like a mess of split peaks.
The Reality: N-Boc and N-Cbz groups exhibit restricted rotation around the N-CO bond. This creates two distinct conformers (s-cis and s-trans) observable on the NMR timescale.[2]
Verification Protocol:
-
Variable Temperature (VT) NMR: Run the
H NMR at 50°C or 60°C. -
Result: If the split peaks coalesce into sharp singlets, it is pure product . Do not re-purify.
Visualizing the Impurity Landscape
The following diagram maps the formation of these byproducts from the two primary synthetic routes.
Figure 1: Reaction pathways showing the origin of elimination and racemization byproducts.
Optimized Protocol: TEMPO Oxidation Route
This protocol is designed to minimize Impurity A (Elimination) and Impurity B (Racemization).
Reagents:
-
Starting Material: Ethyl (2S)-1-Boc-5-hydroxypiperidine-2-carboxylate (1.0 equiv)[1]
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)
-
KBr (0.1 equiv)
-
NaOCl (Bleach, commercial ~5-6%) (1.1 equiv)
-
Solvent: CH
Cl / Water biphasic system.
Step-by-Step:
-
Preparation: Dissolve starting material and TEMPO in CH
Cl . Add an aqueous solution of KBr. Cool the mixture to 0°C . -
Buffering (Critical): Add solid NaHCO
to the aqueous layer to saturate it. Why? This buffers the HCl generated during oxidation, preventing acid-catalyzed elimination. -
The Addition: Add NaOCl dropwise while vigorously stirring. Monitor internal temperature; do not exceed 5°C.
-
Monitoring: Check TLC/LCMS every 15 minutes. The reaction is usually fast (< 1 hour).
-
The Quench: As soon as the starting material disappears, quench immediately with aqueous Na
S O (Thiosulfate). Why? Excess bleach can attack the carbamate or over-oxidize. -
Workup: Extract with DCM. Wash with cold dilute citric acid (pH 5) or brine. Avoid strong acid washes.[1]
-
Drying: Dry over Na
SO and concentrate at < 30°C . Heat promotes elimination.[1]
FAQ: Technical Support
Q: My NMR shows a small peak at 12 ppm. Is this the aldehyde?
A: No. 5-oxo-pipecolates can exist in equilibrium with their enol form . The peak at ~12 ppm is likely the enol -OH proton, often stabilized by hydrogen bonding to the carbamate. This is normal and solvent-dependent (more visible in CDCl
Q: Can I use PCC or PDC for this oxidation? A: You can, but purification becomes a nightmare. Chromium salts bind tightly to the basic nitrogen of the piperidine/pyridine ring. You will lose yield during the column chromatography required to remove the chromium tar. TEMPO or Swern allows for a cleaner workup often requiring no column.
Q: How do I store the 5-oxo ester? A: Store at -20°C under Argon. 5-oxo esters are "doubly activated" electrophiles.[1] If left at room temperature with trace moisture, they will hydrolyze or slowly dimerize via aldol-type condensations.
References
-
Dieckmann Condensation Mechanism & Applic
-
Synthesis of 5-Oxo-pipecolic Acid Derivatives via Oxid
-
Racemization and Stability of Pipecolic Acid Deriv
-
General Reactivity of N-Protected Piperidines
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Prevention of racemization during the synthesis of chiral 5-oxopiperidine-2-carboxylic acid esters
Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in chiral heterocyclic chemistry: the prevention of racemization during the synthesis and functionalization of 5-oxopiperidine-2-carboxylic acid esters (5-oxopipecolic acid derivatives).
This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and field-proven insights to ensure your enantiomeric excess (ee) remains intact from the bench to the final product.
The Mechanistic Root of the Problem: Why Does 5-Oxopipecolic Acid Racemize?
To prevent racemization, we must first understand the thermodynamic and kinetic forces driving it. The C2 chiral center of 5-oxopiperidine-2-carboxylic acid is exceptionally fragile due to a "perfect storm" of electronic effects:
-
Synergistic Acidity: The C2 alpha-proton is flanked by an electron-withdrawing carboxylate/ester group and an N-protecting group (such as Boc, Cbz, or Fmoc). Carbamate protecting groups significantly increase the acidity of the adjacent alpha-proton compared to simple alkyl amines[1].
-
Trans-annular Inductive Pull: The presence of the C5 ketone exerts a long-range inductive pull across the piperidine ring, subtly increasing ring strain and further destabilizing the C2 proton.
-
The Oxazolone Pathway: When the carboxylic acid is activated for esterification or peptide coupling (e.g., via O-acylisourea intermediates), the oxygen of the N-protecting group can attack the activated carbonyl. This forms a planar oxazolone (azlactone) intermediate, completely obliterating the C2 stereocenter[2]. Reprotonation of this intermediate is non-stereoselective, resulting in a racemic mixture[3].
Caption: Base-catalyzed C2 racemization pathway in 5-oxopipecolic acid derivatives.
Diagnostic FAQ: Troubleshooting Your Synthesis
Q: My enantiomeric excess (ee) drops from >99% to <50% during a standard Steglich esterification (DCC/DMAP). What is happening? A: DMAP is highly nucleophilic but also acts as a general base. In the presence of the highly activated O-acylisourea intermediate formed by DCC, DMAP facilitates rapid proton abstraction at C2. This drives oxazolone formation faster than the incoming alcohol can attack the carbonyl[2]. Solution: Abandon Steglich conditions for this substrate. Use base-free methods like TMS-diazomethane for methyl esters.
Q: I need to synthesize a bulky ester (e.g., benzyl or tert-butyl). If I can't use DCC/DMAP, what is the alternative? A: Use an alkylation strategy with a mild, heterogeneous base. Soluble bases like K₂CO₃ or DIPEA will abstract the C2 proton. Instead, use Cesium Carbonate (Cs₂CO₃) in DMF at 0 °C. The "cesium effect" creates a highly reactive, naked carboxylate anion that undergoes rapid SN2 alkylation with the alkyl halide before bulk basicity can trigger enolization.
Q: Does the choice of base matter during downstream amide/peptide coupling? A: Absolutely. Strong, unhindered bases like DIPEA or Et₃N promote rapid enolization. Switching to sterically hindered, non-nucleophilic bases like 2,4,6-trimethylpyridine (TMP/collidine) drastically reduces racemization during coupling because the base is too bulky to efficiently access the C2 alpha-proton[4]. Furthermore, coupling reagents like HATU combined with HOAt suppress racemization by accelerating the aminolysis step[5].
Quantitative Data: Impact of Conditions on Enantiomeric Excess
The following table summarizes the causal relationship between esterification conditions and the preservation of chirality at the C2 position of N-Boc-5-oxopiperidine-2-carboxylic acid.
| Esterification Strategy | Reagents / Base | Solvent & Temp | Enantiomeric Excess (ee) | Yield | Mechanistic Outcome |
| Steglich | DCC, DMAP (0.1 eq) | DCM, 25 °C | < 50% (Racemic) | 85% | DMAP acts as a general base, driving rapid oxazolone formation. |
| Standard Alkylation | Alkyl Halide, K₂CO₃ | DMF, 25 °C | 60 - 70% | 75% | Soluble carbonate abstracts the C2 proton prior to alkylation. |
| Mild Alkylation | Alkyl Halide, Cs₂CO₃ | DMF, 0 °C | > 95% | 88% | "Cesium effect" enhances nucleophilicity without bulk basicity. |
| Diazo Transfer | TMS-CHN₂ (Base-Free) | DCM/MeOH, 0 °C | > 99% | 92% | Purely electrophilic capture; zero base present to trigger enolization. |
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next step.
Protocol A: Racemization-Free Methyl Esterification (TMS-Diazomethane Method)
Causality: This method avoids base entirely. The reaction proceeds via the protonation of the diazo carbon by the carboxylic acid, generating a diazonium intermediate that is rapidly and stereoretentively attacked by the carboxylate.
-
Preparation: Dissolve N-protected-5-oxopiperidine-2-carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous DCM and Methanol (0.1 M concentration). Causality: Methanol acts as a proton shuttle, significantly accelerating the reaction and preventing side reactions with the C5 ketone.
-
Temperature Control: Cool the flask to exactly 0 °C using an ice-water bath.
-
Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise over 10 minutes.
-
Validation Checkpoint 1 (Visual): Observe the reaction. The solution should bubble gently (N₂ gas evolution). When the bubbling ceases and a persistent pale yellow color remains, the acid has been fully consumed.
-
Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Eluent: 1:1 EtOAc/Hexanes). The baseline acid spot should be completely gone, replaced by a higher Rf ester spot.
-
Quenching: Add glacial acetic acid dropwise until the yellow color completely disappears (destroying excess TMS-diazomethane).
-
Workup: Concentrate in vacuo at a bath temperature not exceeding 25 °C to prevent thermal epimerization.
Protocol B: Bulky Ester Synthesis via Mild Alkylation (Cesium Carbonate Method)
Causality: Cs₂CO₃ is poorly soluble in DMF at low temperatures, keeping the effective concentration of the base low while maximizing the nucleophilicity of the carboxylate.
-
Preparation: Suspend the chiral acid (1.0 eq) and finely powdered, anhydrous Cs₂CO₃ (1.1 eq) in anhydrous DMF (0.2 M). Stir at 0 °C for 15 minutes.
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise. Maintain the temperature strictly at 0 °C.
-
Validation Checkpoint 1 (Kinetic): Sample the reaction at 2 hours. Because the base is heterogeneous, the reaction must be monitored closely to avoid over-exposure to the basic environment. TLC should indicate >90% conversion.
-
Validation Checkpoint 2 (Chiral Integrity): Withdraw a 50 µL aliquot, dilute with HPLC-grade Hexanes/IPA, and run a rapid chiral HPLC assay. The ee should be >95%. If ee is dropping, immediately proceed to workup.
-
Workup: Quench with ice-cold saturated aqueous NH₄Cl. Causality: The mildly acidic, cold quench immediately neutralizes any remaining carbonate, locking the stereocenter in place. Extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, and dry over Na₂SO₄.
Workflow Decision Matrix
Use the following logical relationship diagram to select the appropriate esterification or coupling strategy based on your target molecule.
Caption: Decision matrix for racemization-free esterification and coupling workflows.
References
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. URL:[Link]
-
RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. URL:[Link]
- Google Patents. (2009). US8546533B2 - Pipecolic linker and its use for chemistry on solid support.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. US8546533B2 - Pipecolic linker and its use for chemistry on solid support - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Dieckmann Condensation for 5-Oxopiperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-oxopiperidine derivatives via the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cyclization reaction. Here, we address common experimental challenges with in-depth, mechanistically-grounded explanations and provide actionable protocols to optimize your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter in the lab.
Q1: My Dieckmann condensation is resulting in a very low or no yield of the desired 5-oxopiperidine precursor. What are the likely causes and how can I fix it?
Low yield is the most common issue and can stem from several factors, primarily related to reaction conditions and reagent quality.
Core Causality: The Dieckmann condensation is an equilibrium-driven, base-mediated intramolecular reaction.[1] Its success hinges on the efficient formation of a key enolate intermediate and the subsequent irreversible deprotonation of the β-keto ester product, which drives the reaction to completion.[1][2] Any disruption to this delicate balance will suppress the yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Dieckmann condensations.
Detailed Protocols & Explanations:
-
Verify Base Integrity and Stoichiometry:
-
Problem: Sodium hydride (NaH) is a common choice, but it is often sold as a dispersion in mineral oil and can develop a passivating layer of sodium hydroxide upon exposure to air.[3] Alkoxide solutions can also degrade over time. The reaction requires at least one full equivalent of base because the resulting β-keto ester product is acidic (pKa ~11-13) and is deprotonated by the alkoxide base. This final, irreversible acid-base step is the thermodynamic driving force for the entire reaction.[1][4]
-
Solution:
-
For NaH: Wash the commercial NaH dispersion with anhydrous hexanes or toluene under an inert atmosphere (e.g., N₂ or Ar) to remove the mineral oil before use.
-
For Alkoxides (NaOEt, KOtBu): Use freshly prepared or recently purchased solutions. If in doubt, titrate the base before use.
-
Stoichiometry: Ensure you are using at least 1.0, and preferably 1.1-1.2, equivalents of active base relative to your diester substrate.
-
-
-
Ensure Rigorously Anhydrous Conditions:
-
Problem: Water will react with the strong base, quenching it. It can also hydrolyze the ester starting material or the β-keto ester product.[5]
-
Solution:
-
Glassware: Flame-dry all glassware under vacuum or in a hot oven ( >120°C) for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use anhydrous solvents. Toluene and benzene can be distilled from CaH₂. Ethereal solvents like THF are best dried by distillation from sodium/benzophenone ketyl radical indicator.[6]
-
-
-
Optimize Reaction Concentration:
-
Problem: The Dieckmann condensation is an intramolecular reaction. A competing intermolecular Claisen condensation can occur, leading to oligomers or polymers, especially at high concentrations.[3][5]
-
Solution: Employ high-dilution conditions. A typical starting point is a substrate concentration of 0.1 M or lower. For challenging cyclizations, a concentration of 0.01 M may be necessary. A highly effective technique is the slow addition of the diester substrate (via syringe pump) to a refluxing solution of the base and solvent. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.
-
Q2: My reaction is producing a mixture of products, including an unexpected regioisomer. Why is this happening?
This issue arises when your starting N-acyl-β-amino diester is unsymmetrical, presenting two different α-protons that can be deprotonated.
Core Causality: The initial step of the mechanism is the deprotonation of an α-carbon to form an enolate.[7] If the two ester groups have different substituents on their α-carbons, two distinct enolates can form, leading to two different cyclic β-keto ester products.[8][9]
Caption: Formation of regioisomers from an unsymmetrical diester.
Control & Optimization:
-
Exploit Acidity Differences: The reaction will favor deprotonation at the more acidic α-position. Ketone α-protons (pKa ~19-20) are significantly more acidic than ester α-protons (pKa ~24-25).[8] If your substrate has different electronic environments, this can be used to control regioselectivity.
-
Steric Hindrance: Deprotonation and subsequent cyclization may be disfavored at a sterically congested center. You can sometimes leverage this to favor one product over another.
-
Directed Cyclization: If possible, design the synthesis of your diester precursor to be symmetrical. If asymmetry is required, consider alternative cyclization strategies or accept the need for chromatographic separation of isomers.
Q3: I see a side product that appears to be from transesterification. How do I prevent this?
Core Causality: This occurs when using an alkoxide base (e.g., sodium ethoxide, NaOEt) where the alkyl group of the alkoxide differs from the alkyl group of the esters in your substrate (e.g., methyl esters). The alkoxide can act as a nucleophile, attacking the ester carbonyl and leading to an exchange of the alcohol portion.[5]
Solution: Always match the alkoxide base to the ester group of your substrate.[5]
-
For ethyl esters , use sodium ethoxide (NaOEt) in ethanol.
-
For methyl esters , use sodium methoxide (NaOMe) in methanol.
-
To completely avoid this issue, use a non-alkoxide base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene.[6][7]
| Base Type | Recommended Substrate Ester | Common Solvent | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethyl Ester | Ethanol | Prevents transesterification. |
| Sodium Methoxide (NaOMe) | Methyl Ester | Methanol | Prevents transesterification. |
| Sodium Hydride (NaH) | Any Ester | THF, Toluene | Avoids transesterification. Gas evolution (H₂). |
| Potassium t-Butoxide (t-BuOK) | Any Ester | t-BuOH, THF | Avoids transesterification. Sterically hindered. |
| LDA, LHMDS | Any Ester | THF | Avoids transesterification. Strong, non-nucleophilic bases for low-temp reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Dieckmann Condensation?
The Dieckmann condensation is the intramolecular version of the Claisen condensation, designed to form cyclic β-keto esters from diesters.[8][10][11] The synthesis of a 6-membered ring, the precursor to a 5-oxopiperidine, requires a 1,7-diester. The mechanism proceeds in five key steps:[4]
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion, forming a new C-C bond and a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an alkoxide (e.g., ⁻OEt) leaving group.
-
Irreversible Deprotonation: The expelled alkoxide base is strong enough to deprotonate the newly formed β-keto ester at its highly acidic α-position (between the two carbonyls). This acid-base reaction is thermodynamically favorable and drives the overall equilibrium toward the product.[1]
-
Protonation: An acidic workup (e.g., with H₃O⁺) protonates the enolate to yield the final neutral cyclic β-keto ester.
Caption: Step-wise mechanism of the Dieckmann condensation.
Q2: How do I choose the best base and solvent for my reaction?
The optimal choice depends on your substrate's sensitivity and the potential for side reactions.
-
For Robust Substrates (Simple, unhindered): The classic conditions of sodium ethoxide in refluxing ethanol (for ethyl esters) are often sufficient and cost-effective.[6]
-
To Avoid Transesterification: Use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene . This combination is versatile for various ester types.[5]
-
For Temperature-Sensitive or Sterically Hindered Substrates: A very strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in THF at low temperatures (e.g., -78°C, 0°C) is ideal.[6] These conditions often provide cleaner reactions and can overcome moderate steric hindrance.
Q3: My goal is the 5-oxopiperidine, not the β-keto ester. What is the next step after the cyclization?
The Dieckmann condensation yields a cyclic β-keto ester. To obtain the target 5-oxopiperidone, a subsequent hydrolysis and decarboxylation step is required.[5][12]
Experimental Protocol: Hydrolysis and Decarboxylation
-
Workup: After the Dieckmann condensation is complete (monitored by TLC), carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 1 M HCl) to protonate the β-keto ester enolate.
-
Extraction: Extract the organic product into a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Saponification (Hydrolysis): Dissolve the crude β-keto ester in an aqueous base solution (e.g., 5% NaOH or KOH) and heat to reflux for several hours to hydrolyze the ester to a carboxylate.
-
Decarboxylation: Carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until acidic (pH ~1-2). Gently heat the mixture (e.g., to 50-80°C). The resulting β-keto acid is unstable and will readily lose CO₂ to yield the final 5-oxopiperidine.
-
Final Isolation: Extract the final product, purify by chromatography or crystallization as needed.
This sequence is a powerful method for synthesizing substituted cyclopentanones and cyclohexanones (and their heteroatomic analogues like piperidones).[13]
References
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (2024, April 20). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Troubleshooting & Purification of Crude Ethyl 5-Oxopiperidine-2-Carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently consult on the isolation of highly reactive, multifunctional scaffolds. Ethyl 5-oxopiperidine-2-carboxylate is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the non-β-lactam β-lactamase inhibitor Avibactam [1].
However, this molecule is notoriously difficult to purify in its crude state. The presence of an electrophilic C5 ketone, a nucleophilic secondary amine, and a hydrolyzable C2 ethyl ester creates a "perfect storm" for degradation. This guide provides field-proven, self-validating protocols to help you troubleshoot your purification workflows and isolate high-purity material.
Visualization: Optimized Purification Logic
To prevent degradation, the purification workflow must prioritize the immediate deactivation of the nucleophilic amine, followed by strictly pH-controlled partitioning.
Workflow for the purification of crude ethyl 5-oxopiperidine-2-carboxylate.
Troubleshooting FAQs: Causality & Solutions
Q: My crude mixture turns deep yellow/orange during concentration, and the yield of the isolated product is extremely low. What is happening? A: You are observing intermolecular self-condensation. Unprotected ethyl 5-oxopiperidine-2-carboxylate contains both a nucleophilic secondary amine (N1) and an highly electrophilic ketone (C5). During concentration, the removal of solvent forces these molecules into close proximity, leading to rapid enamine/imine formation and the creation of intractable oligomeric mixtures. Causality & Solution: To prevent this, the secondary amine must be sterically and electronically deactivated. If your downstream synthesis permits, perform an in-situ protection (e.g., adding Boc-anhydride) immediately after the oxidation step [1]. If the free amine is strictly required, isolate the compound as a protonated salt (e.g., hydrochloride or oxalate) to render the nitrogen non-nucleophilic prior to concentration.
Q: LC-MS analysis of my crude shows a massive mass peak at [M+18]. Is this a byproduct from my oxidation step?
A: No, this is an analytical artifact, not a synthetic impurity. The C5 ketone in the piperidine ring is highly electrophilic due to the inductive effects of the ring heteroatom. In the presence of water (such as the aqueous mobile phase used in reverse-phase LC-MS), the ketone readily undergoes hydration to form a stable gem-diol.
Causality & Solution: Do not attempt to "purify" this out. To confirm the integrity of the ketone, analyze the sample using anhydrous NMR (
Q: I am detecting significant amounts of 5-oxopiperidine-2-carboxylic acid in my crude. How do I remove it?
A: This is a hydrolysis byproduct. The ethyl ester at C2 is highly susceptible to cleavage, especially if the aqueous workup following your synthesis is too basic or overly acidic.
Causality & Solution: The carboxylic acid impurity is highly polar and will streak on normal-phase silica. You can remove it via a mild basic aqueous wash (pH 7.5) during extraction, which partitions the deprotonated acid into the aqueous waste layer. However, to prevent its formation entirely, strictly buffer your initial workup to pH 6.0–6.5 using saturated
Quantitative Data: Impurity Profiling & Removal
The following table summarizes the quantitative analytical signatures of common impurities found in the crude mixture and the specific chromatographic strategies required to resolve them.
| Impurity Profile | Origin / Causality | Analytical Signature | Typical | Removal Strategy |
| Oligomers / Dimers | Unprotected amine reacting with C5 ketone | Broad NMR peaks, high MW mass envelope | 0.00 (Stuck on baseline) | In-situ Boc/Cbz protection prior to isolation. |
| 5-oxopiperidine-2-carboxylic acid | Ester hydrolysis during unbuffered aqueous workup | [M-28] in MS, loss of ethyl quartet in | 0.05 (Severe streaking) | Buffer workup to pH 6.0; partition into basic aqueous waste. |
| Ethyl 5-hydroxypiperidine-2-carboxylate | Unreacted starting material (incomplete oxidation) | [M+2] in MS, CH-OH multiplet at ~4.0 ppm | 0.25 | Silica gel chromatography (elutes significantly slower than the ketone). |
| Residual Oxidant Byproducts | e.g., TEMPO or transition metal salts | Paramagnetic line broadening in NMR, persistent color | 0.80 - 0.90 | Aqueous sodium thiosulfate wash or filtration through a QuadraSil AP scavenger pad. |
| Target: Protected Ethyl 5-oxopiperidine-2-carboxylate | Desired Product | [M+H] corresponding to protected mass, sharp C5 ketone | 0.45 | Isolate via targeted fractions during flash chromatography. |
Experimental Methodologies
Protocol 1: In-Situ Protection and pH-Controlled Extraction
This protocol is a self-validating system designed to trap the reactive intermediate before self-condensation can occur, while strictly controlling pH to prevent ester hydrolysis.
-
Reaction Quench: Upon completion of the synthesis/oxidation step, immediately cool the crude reaction mixture to 0 °C using an ice bath.
-
In-Situ Protection: Add Di-tert-butyl dicarbonate (
, 1.1 equiv) directly to the crude mixture. Stir for 2 hours while allowing the reaction to warm to room temperature.-
Causality: Trapping the secondary amine immediately neutralizes its nucleophilicity, preventing the intermolecular attack on the C5 ketone that destroys batch yields [1].
-
-
Buffered Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Add a saturated aqueous solution of Ammonium Chloride (
) to adjust the aqueous phase strictly to pH 6.0–6.5.-
Causality: Maintaining a slightly acidic to neutral pH prevents the base-catalyzed hydrolysis of the C2 ethyl ester and minimizes epimerization of the C2 chiral center [2].
-
-
Phase Separation: Separate the layers. Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) to destroy residual oxidants, followed by a final brine wash. -
Validation Checkpoint: Spot the organic layer on a silica TLC plate against a starting material standard. The protected target must show an
of ~0.45 (Hexanes/EtOAc 1:1) and stain active with phosphomolybdic acid (PMA). If heavy baseline material is present, the protection step was incomplete. -
Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to yield the crude protected product.
Protocol 2: Flash Chromatography Resolution
-
Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes containing 1% Triethylamine (
).-
Causality: Pre-treating the silica with a trace amount of base neutralizes the acidic silanol groups on the stationary phase, preventing the target ketone from streaking or degrading on the column.
-
-
Loading: Dissolve the crude concentrated oil from Protocol 1 in a minimum volume of Dichloromethane (DCM) and load it onto the column.
-
Elution: Run a gradient elution from 100% Hexanes to 50% EtOAc in Hexanes. The lipophilic oxidant byproducts will elute first, followed by the target protected ethyl 5-oxopiperidine-2-carboxylate, and finally the unreacted starting material (alcohol).
-
Fraction Analysis: Pool fractions containing the pure target (verified by LC-MS and TLC) and concentrate under high vacuum to afford the purified intermediate.
References
-
Wang, T., Du, L.-D., Wan, D.-J., Li, X., Chen, X.-Z., & Wu, G.-F. (2018). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development, 22(3), 267–272.[Link]
-
Ball, M., et al. (2016). The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. Organic Process Research & Development, 20(10), 1799–1805.[Link]
Side reactions of unprotected amino group in 5-oxopiperidine synthesis
Overview
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and functionalization of 5-oxopiperidine (also referred to as piperidin-3-one, depending on substitution numbering). The unprotected secondary amine (-NH-) in the piperidine ring is highly nucleophilic and basic. When left unprotected, it actively competes with target reaction sites, leading to a cascade of side reactions including self-condensation, unwanted N-alkylation, and catalyst poisoning.
This guide provides causal explanations, troubleshooting FAQs, and validated protocols to overcome these specific synthetic challenges.
Troubleshooting Guide & FAQs
Q1: Why does my 5-oxopiperidine synthesis yield a complex, high-molecular-weight polymeric mixture instead of the desired monomeric ketone? A: This is the classic result of intermolecular self-condensation. The unprotected secondary amine of one 5-oxopiperidine molecule acts as a strong nucleophile, attacking the highly electrophilic carbonyl carbon of an adjacent molecule[1]. This forms a transient hemiaminal intermediate, which rapidly dehydrates under reaction conditions to form an enamine or iminium species[1]. Because every molecule has both a reactive amine and a reactive ketone, this process repeats, leading to oligomerization or polymerization. Causality & Solution: To prevent this, the nucleophilicity of the nitrogen must be masked. Converting the amine to a carbamate (e.g., N-Boc or N-Cbz) withdraws electron density from the nitrogen lone pair via resonance, completely suppressing its ability to attack the carbonyl.
Q2: During the alpha-alkylation of my 5-oxopiperidine, I observe mass peaks corresponding to N-substituted byproducts. How do I prevent this? A: The unprotected secondary amine is often a better nucleophile than the enolate carbon you are trying to functionalize. In reactions involving alkyl halides or cross-coupling reagents (e.g., Buchwald-Hartwig aminations), the nitrogen lone pair will outcompete the carbon nucleophile, resulting in N-alkylation or N-arylation[2]. Causality & Solution: Masking the amine with a protecting group is required to redirect the electrophile to the desired carbon[1]. If protection is not viable, using a highly sterically hindered base (like LiHMDS or LDA) at cryogenic temperatures (-78 °C) can kinetically favor enolate formation, though N-protection remains the most robust solution.
Q3: When attempting to oxidize a piperidinol precursor to 5-oxopiperidine using transition metals or Swern conditions, the yield is low and the catalyst seems to die. A: Free amines are notorious for coordinating strongly to transition metals (like Pd, Ru, or Cu), effectively poisoning the catalyst and halting the reaction[3]. Furthermore, under strong oxidative conditions, the unprotected amine itself can be oxidized to an N-oxide, hydroxylamine, or nitrone. Causality & Solution: The amine must be protected prior to the oxidation step. An N-Boc or N-Fmoc group reduces the Lewis basicity of the nitrogen, preventing it from coordinating to metal catalysts and shielding it from oxidative degradation[4].
Data Presentation: Summary of Side Reactions
| Side Reaction | Mechanistic Cause | Analytical Signature (LC-MS/NMR) | Recommended Solution |
| Self-Condensation | Intermolecular attack of -NH- on C=O forming enamines/iminiums[1]. | Broad polymeric peaks; loss of distinct C=O stretch in IR; m/z =[2M-H2O]+. | N-Boc or N-Cbz protection prior to ketone unmasking. |
| N-Alkylation | Nitrogen lone pair outcompetes alpha-carbon for electrophiles[2]. | m/z = [M+Alkyl]+; shift in alpha-proton NMR signals. | Protect amine; use bulky bases (e.g., LDA) to favor enolate. |
| Amine Oxidation | Oxidants react with the electron-rich nitrogen lone pair. | m/z = [M+16]+ (N-oxide); catalyst precipitation. | Use electron-withdrawing protecting groups (Boc, Fmoc, Cbz)[4]. |
| Ring-Opening | Retro-Dieckmann/Michael reactions driven by nitrogen lone pair delocalization. | Acyclic amino-acid/ester byproducts in LC-MS. | Keep pH neutral; use protecting groups to reduce N-lone pair availability. |
Experimental Protocols
Protocol 1: N-Boc Protection of 5-Oxopiperidine Precursors (Self-Validating System)
Rationale: Di-tert-butyl dicarbonate (Boc₂O) is used to convert the highly reactive secondary amine into a stable, electron-deficient carbamate, preventing self-condensation[5].
-
Setup: Dissolve the 5-oxopiperidine precursor (e.g., a piperidinol or a ketal-protected piperidone) (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (or pure dichloromethane if solubility permits)[5].
-
Base Addition: Add triethylamine (TEA) or sodium bicarbonate (1.5 eq) to neutralize any hydrochloride salts and act as an acid scavenger[6].
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add Boc₂O (1.1 eq) dropwise to control the exothermic evolution of CO₂ gas[6].
-
Reaction & Validation: Allow the reaction to warm to room temperature. Validation Step: Monitor by TLC (Ninhydrin stain). The starting material will stain purple/brown (indicating a free amine), while the product will not stain, confirming complete capping of the amine[5].
-
Workup: Quench with water. Extract with ethyl acetate. Wash the organic layer with 5% citric acid (to remove unreacted trace amines), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure[5].
Protocol 2: Deprotection of N-Boc-5-Oxopiperidine
Rationale: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) protonates the carbamate, triggering the release of a t-butyl cation and CO₂, revealing the free amine for final downstream applications[6].
-
Setup: Dissolve the N-Boc-5-oxopiperidine in anhydrous dichloromethane (DCM) (0.1 M concentration)[6].
-
Cleavage: Cool to 0 °C and add TFA (20% v/v relative to DCM). Critical Note: Do not use a sealed system, as CO₂ gas will evolve rapidly and cause dangerous pressure buildup[6].
-
Reaction & Validation: Stir for 1-2 hours at room temperature. Validation Step: LC-MS should show the complete disappearance of the [M+H]+ peak of the starting material and the appearance of the [M-Boc+H]+ peak.
-
Workup: Concentrate the mixture under a stream of nitrogen to remove volatile TFA. To obtain the free base, dissolve the residue in minimal water, carefully adjust to pH 9 with saturated aqueous NaHCO₃, and extract with DCM.
Mandatory Visualizations
Mechanistic pathway of unprotected 5-oxopiperidine self-condensation.
Troubleshooting workflow for identifying and resolving amine-driven side reactions.
References
1.[3] Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. ResearchGate. 2.[2] 1-Boc-4-piperidone | 79099-07-3 | Benchchem. Benchchem. 3.[4] Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides. 4.[1] Degradable bispiperidone derivative amine networks with monomer recovery. RSC. 5. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. NIScPR. 6.[5] An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Benchchem. 7.[6] BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
Sources
- 1. Degradable bispiperidone derivative amine networks with monomer recovery - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00025K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-Oxopiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For researchers in drug discovery and development, a precise understanding of a molecule's three-dimensional architecture is paramount to understanding its biological activity. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 5-oxopiperidine-2-carboxylate, a heterocyclic compound with a scaffold of interest in medicinal chemistry.
Due to the limited availability of publicly accessible experimental spectra for ethyl 5-oxopiperidine-2-carboxylate, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in the analysis of structurally related compounds and established principles of NMR spectroscopy. To provide a robust comparative framework, the predicted spectral data is juxtaposed with the experimental NMR data of a commercially available isomer, ethyl 4-oxopiperidine-1-carboxylate. This comparison will highlight the subtle yet significant influence of substituent placement on the magnetic environment of the piperidine ring.
A crucial aspect of the spectral analysis of ethyl 5-oxopiperidine-2-carboxylate is the potential for keto-enol tautomerism. The presence of a ketone carbonyl adjacent to a potential acidic proton at the C4 position could lead to an equilibrium between the keto and enol forms, which would manifest as distinct sets of signals in the NMR spectra. This guide will explore the spectral indicators of such an equilibrium.
Predicted ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-Oxopiperidine-2-carboxylate
The structure of ethyl 5-oxopiperidine-2-carboxylate, with the predicted proton and carbon numbering, is shown below:
Predicted structure of Ethyl 5-Oxopiperidine-2-carboxylate.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of ethyl 5-oxopiperidine-2-carboxylate in CDCl₃ is expected to show distinct signals for the protons of the piperidine ring and the ethyl ester group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| H2 | ~3.5 - 3.7 | dd | J ≈ 10, 4 | 1H |
| H3a, H3b | ~2.0 - 2.3 | m | - | 2H |
| H4a, H4b | ~2.5 - 2.8 | m | - | 2H |
| H6a, H6b | ~3.0 - 3.3 | m | - | 2H |
| NH | ~1.5 - 2.5 | br s | - | 1H |
| OCH₂CH₃ | ~4.2 | q | J ≈ 7.1 | 2H |
| OCH₂CH₃ | ~1.3 | t | J ≈ 7.1 | 3H |
Causality behind Predicted Chemical Shifts:
-
H2: This proton is alpha to both the nitrogen and the ester carbonyl group, leading to a significant downfield shift. Its multiplicity will be a doublet of doublets due to coupling with the two non-equivalent protons at C3.
-
H3 Protons: These methylene protons are adjacent to the chiral center at C2 and will be diastereotopic, exhibiting complex multiplets.
-
H4 Protons: These protons are alpha to the ketone carbonyl group, which will deshield them, causing a downfield shift compared to a simple methylene group in a piperidine ring. They will likely appear as a complex multiplet.
-
H6 Protons: These protons are alpha to the nitrogen atom and are expected to be shifted downfield.
-
NH Proton: The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent and concentration.
-
Ethyl Ester Protons: The quartet for the methylene group and the triplet for the methyl group are characteristic signals for an ethyl ester.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~58 - 62 |
| C3 | ~28 - 32 |
| C4 | ~38 - 42 |
| C5 | ~205 - 210 |
| C6 | ~45 - 50 |
| C=O (ester) | ~170 - 175 |
| OCH₂CH₃ | ~61 - 63 |
| OCH₂CH₃ | ~14 - 16 |
Causality behind Predicted Chemical Shifts:
-
C5 (Keto Carbonyl): The most downfield signal will be the ketone carbonyl carbon due to the strong deshielding effect of the double bond to oxygen.
-
C=O (Ester Carbonyl): The ester carbonyl carbon will also be significantly downfield, but typically less so than a ketone.
-
C2: This carbon is attached to both the nitrogen and the ester group, resulting in a downfield shift.
-
C6: This carbon is alpha to the nitrogen, leading to a downfield shift.
-
C4: This carbon is alpha to the ketone, causing a downfield shift.
-
C3: This methylene carbon is expected to be the most upfield of the ring carbons.
-
Ethyl Ester Carbons: The chemical shifts for the ethyl group carbons are typical for an ethyl ester.
The Influence of Keto-Enol Tautomerism
The presence of the ketone at C5 introduces the possibility of keto-enol tautomerism.
Keto-enol tautomerism of Ethyl 5-Oxopiperidine-2-carboxylate.
If the enol form is present in a significant concentration, the NMR spectra would become more complex. New signals would appear for the enolic proton (OH), the vinylic proton at C4, and the carbons of the double bond (C4 and C5). The chemical shifts of the other ring protons and carbons would also be affected. The ratio of the keto to enol form can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium is often influenced by the solvent, temperature, and pH.
Comparative Analysis: Ethyl 4-Oxopiperidine-1-carboxylate
To provide a practical comparison, we will now examine the experimental NMR data for ethyl 4-oxopiperidine-1-carboxylate. In this isomer, the ester group is attached to the nitrogen atom, and the ketone is at the C4 position.
Structure of Ethyl 4-Oxopiperidine-1-carboxylate.
Experimental NMR Data for Ethyl 4-Oxopiperidine-1-carboxylate
The following table summarizes the reported experimental ¹H and ¹³C NMR data for ethyl 4-oxopiperidine-1-carboxylate in CDCl₃.[1]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H NMR | |||
| H2, H6 | ~3.75 | t | 4H |
| H3, H5 | ~2.50 | t | 4H |
| OCH₂CH₃ | ~4.18 | q | 2H |
| OCH₂CH₃ | ~1.28 | t | 3H |
| ¹³C NMR | |||
| C2, C6 | ~43.5 | - | - |
| C3, C5 | ~40.8 | - | - |
| C4 | ~208.5 | - | - |
| C=O (ester) | ~155.0 | - | - |
| OCH₂CH₃ | ~61.5 | - | - |
| OCH₂CH₃ | ~14.7 | - | - |
Key Spectral Differences and Interpretations
-
Symmetry: The most striking difference is the symmetry observed in the spectrum of ethyl 4-oxopiperidine-1-carboxylate. Due to the symmetrical placement of the ketone and the substitution on the nitrogen, the protons and carbons at C2/C6 and C3/C5 are chemically equivalent, leading to fewer signals in both the ¹H and ¹³C NMR spectra. In contrast, ethyl 5-oxopiperidine-2-carboxylate is asymmetric, and all ring protons and carbons are expected to be chemically non-equivalent, resulting in a more complex spectrum.
-
Chemical Shifts of Protons Alpha to Nitrogen: In ethyl 4-oxopiperidine-1-carboxylate, the protons at C2 and C6 are adjacent to the nitrogen of the carbamate group. Their chemical shift is around 3.75 ppm. For ethyl 5-oxopiperidine-2-carboxylate, the H6 protons are alpha to a secondary amine nitrogen, and their predicted shift is slightly upfield (~3.0-3.3 ppm). The H2 proton is alpha to both the nitrogen and the ester, pushing it further downfield (~3.5-3.7 ppm).
-
Chemical Shifts of Protons Alpha to the Ketone: In ethyl 4-oxopiperidine-1-carboxylate, the protons at C3 and C5 are alpha to the ketone and appear at ~2.50 ppm. In our target molecule, the H4 and H6 protons are alpha to the ketone, and their predicted shifts are in a similar range.
-
Carbonyl Chemical Shifts: The ketone carbonyl (C4) in ethyl 4-oxopiperidine-1-carboxylate resonates at a typical value of ~208.5 ppm. A similar value is predicted for the C5 ketone in our target molecule. The carbamate carbonyl in the reference compound is found at ~155.0 ppm, which is significantly upfield from a typical ester carbonyl (~170-175 ppm) due to the electron-donating effect of the nitrogen atom. This is a key distinguishing feature.
Experimental Protocol for NMR Analysis
For researchers wishing to acquire their own NMR data for these or similar compounds, the following is a standardized experimental protocol.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]
-
Choosing the Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the compound's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles.[4]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v).
Workflow for NMR Sample Preparation and Data Acquisition.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Spectral Width: A wider spectral width is needed (e.g., 200-240 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Conclusion
This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of ethyl 5-oxopiperidine-2-carboxylate. By presenting a detailed prediction based on established principles and comparing it with the experimental data of a structural isomer, we have highlighted the key spectral features and the structural information they convey. The discussion of potential keto-enol tautomerism and the inclusion of a standardized experimental protocol further equip researchers to confidently analyze this and related molecular scaffolds. A thorough grasp of NMR spectral interpretation is fundamental for the unambiguous structural elucidation and characterization of novel compounds in the pipeline of drug discovery and development.
References
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. [Link]
-
NMR Facility, University of Ottawa. 4. Sample preparation and pre-acquisition activities. [Link]
-
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?[Link]
- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Western University. NMR Sample Preparation. [Link]
Sources
Technical Comparison Guide: Mass Spectrometry of 5-Oxo-piperidine-2-carboxylic acid ethyl ester
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Oxo-piperidine-2-carboxylic acid ethyl ester (also known as Ethyl 5-oxopipecolate). It compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and contrasts the target molecule with its structural analog, the 4-oxo isomer, to aid in precise structural elucidation during drug development.
Executive Summary
5-Oxo-piperidine-2-carboxylic acid ethyl ester (MW: 171.19 Da) is a critical non-natural amino acid scaffold used in the synthesis of beta-lactamase inhibitors and peptidomimetics. Its structural integrity is defined by three functional zones: the secondary amine (piperidine ring), the C5-ketone, and the C2-ethyl ester.
Accurate detection requires distinguishing this specific isomer from its regiochemical analogs (e.g., 4-oxo) and metabolic byproducts (e.g., free acid). This guide compares the fragmentation "performance" of Hard Ionization (EI) versus Soft Ionization (ESI-MS/MS) , establishing that while EI provides superior structural fingerprinting, ESI is the requisite alternative for high-sensitivity pharmacokinetic (PK) quantification.
Structural Analysis & Fragmentation Mechanics
The fragmentation logic is governed by the competition between the nitrogen atom and the carbonyl groups for charge retention.
-
Chemical Formula:
-
Exact Mass: 171.0895
-
Key Lability Points:
-
-Cleavage (Amine driven): The bond between C2 and the exocyclic carbonyl (
) is highly prone to homolytic cleavage driven by the nitrogen lone pair. -
McLafferty Rearrangement: The ethyl ester moiety allows for hydrogen transfer and elimination of ethylene.
-
Inductive Cleavage: The C5-ketone promotes ring opening or CO loss.
-
-Cleavage (Amine driven): The bond between C2 and the exocyclic carbonyl (
Visualization: Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways under Electron Ionization (70 eV).
Performance Comparison: EI vs. ESI vs. Structural Analogs
This section objectively compares the "performance" of different analytical approaches for identifying this specific molecule.
A. Methodological Comparison: EI (GC-MS) vs. ESI (LC-MS/MS)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion | m/z 98 (Base Peak). Molecular ion ( | m/z 172 ( |
| Mechanism | High-energy (70 eV) fragmentation. Radical cation chemistry. | Low-energy soft ionization.[1] Even-electron ion chemistry. |
| Diagnostic Value | High. The m/z 98 fragment proves the piperidine ring structure intact but ester lost. | Medium. Requires MS/MS (CID) to generate fragments. |
| Key Fragments | m/z 98 ( | m/z 154 ( |
| Best For | Structural Confirmation & Impurity Profiling.[2] | Quantification in biological matrices (Plasma/Urine). |
B. Structural Comparison: 5-Oxo vs. 4-Oxo Isomer
Distinguishing the 5-oxo isomer from the 4-oxo isomer is a common challenge in synthesis.
-
5-Oxo-piperidine-2-carboxylate: The ketone is distal to the nitrogen but adjacent to the C6 methylene. Fragmentation often yields a cleaner loss of CO (28 Da) from secondary ions due to ring contraction stability.
-
4-Oxo-piperidine-2-carboxylate: The ketone is at the
-position relative to the ester. This facilitates a distinct Retro-Aldol-like fragmentation or specific McLafferty rearrangements involving the C3 hydrogens that are activated by both the ketone and the ester, often resulting in a more intense m/z 142 or unique ring-opening ions not seen in the 5-oxo isomer.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for generating the data described above.
Protocol 1: GC-MS Structural Validation (EI)
-
Sample Prep: Dissolve 1 mg of 5-Oxo-piperidine-2-carboxylic acid ethyl ester in 1 mL Dichloromethane (DCM).
-
Inlet: Split 1:50, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven: 60°C (1 min)
20°C/min 300°C (3 min). -
MS Source: EI mode, 70 eV, 230°C.
-
Expected Result: Retention time approx 6-8 min. Base peak m/z 98.
Protocol 2: LC-MS/MS Quantification (ESI)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
MRM Transition (Quant): 172.1
126.1 (Loss of Ethanol). -
MRM Transition (Qual): 172.1
154.1 (Loss of Water). -
Collision Energy: Optimized at 15-20 eV for the primary transition.
Visualization: Experimental Workflow
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns of Esters and Amines. Retrieved from [Link]
Sources
X-ray crystal structure of 5-oxopiperidine derivatives
A Comparative Guide to X-ray Crystallography vs. NMR and Computational Methods
Executive Summary: The Conformational Dilemma
In the development of peptidomimetics and kinase inhibitors, 5-oxopiperidine derivatives (often systematically numbered as piperidin-3-ones depending on substitution) represent a high-value but structurally deceptive scaffold. Unlike the rigid piperazine or morpholine rings, the introduction of a ketone at the C3/C5 position destroys the canonical chair symmetry, introducing significant ring puckering, enolization potential, and hydrate formation (gem-diols).
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR spectroscopy and Density Functional Theory (DFT) . While NMR is indispensable for solution-state dynamics, this guide argues that SC-XRD is the only method capable of unambiguously resolving the absolute stereochemistry of chiral centers adjacent to the carbonyl and determining the precise solid-state tautomer (ketone vs. enol vs. gem-diol) required for structure-based drug design (SBDD).
Comparative Analysis: X-ray vs. Alternatives
The following table summarizes the performance of structural elucidation methods specifically for the flexible 5-oxopiperidine scaffold.
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy ( | Computational (DFT) |
| Primary Output | Absolute configuration (R/S), bond lengths, torsion angles.[1] | Solution-state average conformation, dynamic equilibrium. | Energy barriers, predicted low-energy conformers. |
| Ring Conformation | Definitive: Distinguishes Chair vs. Twist-Boat vs. Half-Chair in the lattice. | Averaged: Rapid ring flipping often yields averaged coupling constants ( | Theoretical: dependent on basis set; requires experimental validation. |
| Stereochemistry | Gold Standard: Anomalous scattering determines absolute config. | Relative stereochemistry only (via NOE/ROE); difficult if signals overlap. | N/A (Input dependent). |
| Hydration State | Explicit: Visually distinguishes C=O (ketone) from C(OH) | Ambiguous: Exchangeable protons often broaden/disappear; water peak interference. | N/A |
| Sample State | Solid crystal (requires lattice energy stabilization). | Solution (mimics biological assay buffer). | Gas phase or implicit solvation model. |
Expert Insight: The "Frozen" vs. "Average" Trap
In 5-oxopiperidines, the
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate structural tool based on the specific chemical challenge presented by the derivative.
Figure 1: Decision matrix for structural characterization. Note that "oily" samples (common with piperidones) trigger a specific salt-formation workflow.
Experimental Protocol: Crystallizing the "Uncrystallizable"
Phase 1: Salt Formation (The Rigidification Strategy)
Do not attempt to crystallize the free base if it is an oil. Protonating the nitrogen locks the lone pair, preventing inversion and increasing lattice energy.
-
Picrate Salts: Dissolve 20 mg of the derivative in minimal ethanol. Add 1 equivalent of picric acid (caution: explosive when dry). Picrates form strong
-stacking networks that facilitate crystal growth. -
Hydrochloride/Hydrobromide: Pass dry HCl gas through an ethereal solution of the piperidine. Note: Avoid aqueous acids to prevent hydrate (gem-diol) formation at the ketone.
Phase 2: Vapor Diffusion (The "Sitting Drop" Method)
Standard evaporation often yields amorphous glass. Vapor diffusion is superior for these derivatives.
-
Inner Vessel: Place 5 mg of the salt in a small vial (1 mL). Dissolve in a "Good Solvent" (e.g., Methanol or Acetonitrile).
-
Outer Vessel: Place the small vial inside a larger jar containing the "Bad Solvent" (e.g., Diethyl Ether or Pentane).
-
Equilibrium: Seal the outer jar. The volatile "Bad Solvent" will diffuse into the "Good Solvent," slowly lowering solubility and growing high-quality prisms over 2-5 days.
Phase 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K . This is non-negotiable for piperidones to reduce thermal motion (ellipsoids) of the flexible ring carbons.
-
Gem-Diol Check: During structure solution (using SHELXT or OLEX2), check the electron density map (
) around the carbonyl carbon. If you see two lobes of density, you have crystallized the gem-diol hydrate ( ), not the ketone. This is a common artifact in hygroscopic piperidones [2].
Case Study: Stereoelectronic Effects in 3-Piperidones
Understanding the structure requires analyzing the Stereoelectronic Effects . In N-substituted 3-piperidones, the orientation of the N-substituent is dictated by the
The Pathway of Analysis
The following diagram details the mechanistic analysis required once the CIF (Crystallographic Information File) is obtained.
Figure 2: Post-acquisition analysis workflow. Cremer-Pople parameters are the mathematical standard for defining ring puckering.
Interpretation of Results
In a study of N-benzyl-3-piperidones, X-ray analysis frequently reveals that the N-benzyl group occupies the axial position, contrary to the equatorial preference seen in simple piperidines.
-
Why? This avoids
strain with the carbonyl group (allylic strain). -
Drug Design Implication: If you design a ligand assuming the benzyl group is equatorial (as predicted by standard molecular mechanics), your docking score will be invalid. The X-ray structure provides the bioactive conformation template [3].
References
-
Baliah, V., Jeyaraman, R., & Chandrasekaran, L. (1987). Conformational analysis of some N-substituted piperidin-4-one oximes. Chemical Reviews, 87(5). (Fundamental text on piperidone conformation).
-
Sathiyaraj, S., et al. (2015).[1] Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.[2][3][4][5] Acta Crystallographica Section E. (Demonstrates the impact of hybridization on ring puckering).
-
Gupta, P. K., et al. (2010).[3][4] Synthesis and crystal structure of N-(1-phenethyl-4-piperidyl)propionanilide (Fentanyl) derivatives. Janssen Pharmaceutica Patents.[3] (Highlighting the industrial relevance of the piperidone scaffold in opioid synthesis).
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: PIPDON. (The repository for validating novel structures).
Sources
- 1. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hy-droxy-1-phenyl-eth-yl]piperidin-4-one and 8-[(1S)-1-phenyl-eth-yl]-1,4-dioxa-8-aza-spiro-[4.5]decane-7-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Chiral Synthons: 5-Oxopiperidine-2-carboxylate vs. Pyroglutamic Acid
Introduction
In the landscape of asymmetric synthesis, the strategic selection of a chiral starting material is paramount to the efficient construction of complex, enantiomerically pure molecules. Among the vast arsenal of chiral synthons available to chemists, cyclic amino acid derivatives have carved out a significant niche due to their conformational rigidity and densely functionalized structures. This guide provides an in-depth technical comparison between two such building blocks: L-pyroglutamic acid, a derivative of glutamic acid, and its six-membered ring homologue, (S)-5-oxopiperidine-2-carboxylate.
While both molecules are lactams bearing a stereocenter at the C2 position, the seemingly subtle difference in their ring size—a five-membered pyrrolidinone versus a six-membered piperidinone—imparts distinct conformational biases and dictates divergent synthetic pathways. For researchers, scientists, and drug development professionals, understanding the nuances of their reactivity, accessibility, and synthetic potential is critical for designing efficient routes to novel therapeutics and natural products. This guide aims to dissect these differences, providing experimental context and data to inform the rational selection of the appropriate chiral synthon for your specific synthetic target.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The foundational difference between these two synthons lies in their core scaffold. Pyroglutamic acid features a five-membered pyrrolidinone ring, while 5-oxopiperidine-2-carboxylate is built upon a six-membered piperidinone framework. This distinction is the primary determinant of their conformational preferences and the spatial orientation of their functional groups.
Caption: Structural comparison of (S)-Pyroglutamic Acid and (S)-5-Oxopiperidine-2-carboxylic acid.
| Property | (S)-Pyroglutamic Acid | (S)-5-Oxopiperidine-2-carboxylic acid |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid[1] | (2S)-5-oxopiperidine-2-carboxylic acid[2] |
| Synonyms | L-Pyroglutamic acid, Pidolic acid[1] | 5-Oxopipecolic acid[2] |
| Molecular Formula | C₅H₇NO₃ | C₆H₉NO₃ |
| Molecular Weight | 129.11 g/mol | 143.14 g/mol [2] |
| Core Scaffold | Pyrrolidinone (5-membered ring) | Piperidinone (6-membered ring) |
| Key Functional Groups | Carboxylic acid, Lactam (secondary amide) | Carboxylic acid, Lactam (secondary amide) |
| Typical Precursor | L-Glutamic acid[3][4][5] | L-2-Aminoadipic acid[6] |
| Commercial Availability | Widely available, low cost[3][7] | Limited availability, higher cost |
Synthetic Accessibility and Cost-Effectiveness
A crucial practical consideration in process development and discovery chemistry is the accessibility of starting materials. In this regard, pyroglutamic acid holds a distinct and significant advantage.
Pyroglutamic Acid: As a direct cyclization product of L-glutamic acid, a readily available and inexpensive amino acid, L-pyroglutamic acid is produced on an industrial scale.[3][4] The synthesis is often a straightforward thermal or acid-catalyzed cyclodehydration, making it one of the most economical chiral building blocks.[5] This low cost and high availability have cemented its status as a "privileged" chiral precursor in countless synthetic campaigns.[3][8]
5-Oxopiperidine-2-carboxylate: In contrast, the six-membered ring analogue is not as readily accessible. Its synthesis typically begins from L-α-aminoadipic acid, a less common and more expensive non-proteinogenic amino acid. The cyclization to form the piperidinone ring can be achieved via intramolecular N-acylation.[6] Alternative routes may involve homologation (ring expansion) of pyroglutamic acid derivatives, which adds several steps to the synthesis.[9] Consequently, 5-oxopiperidine-2-carboxylate is less common commercially and is associated with a significantly higher cost.
Caption: Comparative synthetic origins of the two chiral synthons.
Reactivity and Synthetic Utility: A Tale of Two Rings
The difference in ring size profoundly influences the reactivity and the types of structures that can be accessed from each synthon.
Functional Group Manipulation
Both synthons possess three primary sites for modification: the carboxylic acid, the lactam N-H, and the lactam carbonyl.
-
Carboxylic Acid and N-H: Standard protection/deprotection protocols are applicable to both molecules. The carboxylic acid is typically converted to an ester (e.g., methyl or benzyl) for subsequent reactions, while the N-H can be protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). These transformations are generally high-yielding for both systems.
-
Lactam Carbonyl Reduction: The lactam carbonyl offers a gateway to different classes of compounds.
-
Pyroglutamic Acid: Selective reduction of the lactam carbonyl (e.g., with borane or LiAlH₄, after protecting the carboxylate) yields proline derivatives. Conversely, selective reduction of the carboxylate group furnishes pyroglutaminols.[3] This differential reactivity is a cornerstone of its synthetic utility.
-
5-Oxopiperidine-2-carboxylate: Similarly, reduction of the lactam carbonyl provides access to the pipecolic acid scaffold, a core structure in many natural products and pharmaceuticals.
-
Stereocontrolled Ring Functionalization
The true power of these synthons is realized in their use as scaffolds for introducing new stereocenters onto the ring.
-
Pyroglutamic Acid: The chemistry of pyroglutamate enolates is exceptionally well-documented.[7] Alkylation, acylation, and hydroxylation at the C4 position can be achieved with high diastereoselectivity, providing access to a wide array of 4-substituted proline and glutamic acid analogues.[7][10] Michael additions to unsaturated pyroglutamate derivatives are also a common strategy for C3 functionalization.[7][11]
-
5-Oxopiperidine-2-carboxylate: The literature on stereocontrolled functionalization of the piperidinone ring is less extensive but growing. The principles of enolate chemistry apply here as well, allowing for the introduction of substituents at the C3 and C6 positions. The larger, more flexible six-membered ring can present different challenges and opportunities for stereocontrol compared to the more rigid five-membered system. Phenylglycinol-derived oxazolopiperidone lactams, for example, have emerged as versatile intermediates for controlling stereochemistry in the synthesis of polysubstituted piperidines.[12]
Caption: Overview of key synthetic transformations for each chiral synthon.
Applications in Peptidomimetics and Drug Discovery
Both synthons are invaluable for creating peptidomimetics with constrained conformations, a strategy often used to enhance receptor affinity, selectivity, and metabolic stability.[13][14]
-
Pyroglutamic Acid: Its rigid five-membered ring is frequently used to lock the N-terminus of a peptide, protecting it from degradation by aminopeptidases and inducing specific secondary structures like β-turns.[4][13] This is famously seen in thyrotropin-releasing hormone (TRH).
-
5-Oxopiperidine-2-carboxylate: The piperidinone scaffold provides a different conformational template. It serves as a precursor to 5-hydroxypiperidine-2-carboxylic acid, a key intermediate for β-lactamase inhibitors like avibactam.[9] The larger ring offers a distinct spatial arrangement of substituents, enabling the exploration of a different region of chemical space for structure-activity relationship (SAR) studies.
Experimental Protocols: Representative Methodologies
To provide a practical context, the following section details standardized protocols for the initial, crucial steps in utilizing these synthons: protection of the functional groups.
Protocol 1: N-Boc Protection and Methyl Esterification of (S)-Pyroglutamic Acid
This two-step procedure protects both reactive sites, preparing the molecule for subsequent ring functionalization.
Step 1: Methyl Esterification
-
Suspend (S)-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield methyl (S)-pyroglutamate as a crude oil or solid, which is often used directly in the next step.
Step 2: N-Boc Protection
-
Dissolve the crude methyl (S)-pyroglutamate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile (approx. 0.2 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the desired N-Boc protected methyl pyroglutamate.
Causality: The acid-catalyzed esterification with thionyl chloride is a classic and efficient method. Subsequent N-Boc protection under DMAP catalysis prepares a stable, versatile intermediate where the C4-protons are now readily abstracted for enolate formation.
Protocol 2: Synthesis of N-Benzyl-6-oxopiperidine-2-carboxylic Acid
This protocol, adapted from literature, illustrates a synthetic route starting from L-2-aminoadipic acid.[6]
Step 1: Reductive Amination
-
Dissolve L-2-aminoadipic acid (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Add benzaldehyde (1.1 eq) and a reducing agent such as sodium borohydride (NaBH₄) in portions, while maintaining the temperature below 20 °C.
-
Stir the mixture for 12-24 hours at room temperature.
-
Acidify the reaction mixture with HCl to pH ~2-3 to precipitate the N-benzyl aminoadipic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Intramolecular N-Acylation (Cyclization)
-
Reflux the N-benzyl aminoadipic acid from the previous step in a high-boiling solvent like toluene or xylene with azeotropic removal of water (using a Dean-Stark apparatus) for 12-24 hours.
-
Alternatively, treat the N-benzyl aminoadipic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) in a suitable solvent.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.
-
If using thermal conditions, remove the solvent under reduced pressure. If using a coupling agent, filter off the urea byproduct.
-
Purify the crude product by recrystallization or column chromatography to yield (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid.[6]
Causality: Reductive amination forms the N-benzyl precursor. The subsequent intramolecular cyclization is an amide bond formation that creates the six-membered lactam ring. The choice of a high-boiling solvent for thermal cyclization is crucial for driving the dehydration reaction to completion.
Conclusion and Outlook
The choice between 5-oxopiperidine-2-carboxylate and pyroglutamic acid is fundamentally a choice between accessing six-membered or five-membered heterocyclic scaffolds.
Pyroglutamic acid remains the undisputed workhorse for several compelling reasons:
-
Economic Viability: It is exceptionally cheap and readily available, making it ideal for both large-scale synthesis and initial exploratory work.[3]
-
Extensive Precedent: A vast body of literature documents its reactivity, providing reliable and well-optimized protocols for a multitude of transformations.[3][7][8]
-
Synthetic Versatility: It serves as a facile precursor to prolines, glutamic acids, and a host of other pyrrolidine-based structures.[3][10]
5-Oxopiperidine-2-carboxylate , while less accessible, is an indispensable synthon for specific applications:
-
Access to Piperidines: It is a direct and stereochemically defined precursor to the piperidine and pipecolic acid core, which is prevalent in alkaloids and modern pharmaceuticals.[9][12]
-
Novel Structural Space: The conformational properties of the six-membered ring offer a distinct advantage for developing peptidomimetics and molecular probes that target different receptor conformations compared to their five-membered ring counterparts.
Ultimately, the decision rests on the synthetic target. For projects requiring a pyrrolidine-based scaffold or where cost and scalability are primary drivers, pyroglutamic acid is the logical and superior choice. For targets demanding the unique stereochemical and conformational properties of a piperidine ring, and where the higher cost of the starting material can be justified, 5-oxopiperidine-2-carboxylate provides a powerful, albeit more specialized, entry point.
References
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Pyroglutamic acid. Wikipedia. [Link]
-
Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. ACS Publications. [Link]
-
Multicomponent synthesis of pyroglutamic acid derivatives via Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) sequence. Royal Society of Chemistry. [Link]
-
Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]
-
Derivatization Procedure of Pyroglutamic Acid. Bio-protocol. [Link]
-
PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. [Link]
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Royal Society of Chemistry. [Link]
-
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [Link]
-
()-pyroglutamic acid as a chiral starting material for asymmetric synthesis. Scilit. [Link]
-
Practical synthesis of ( S )‐pyroglutamic acid. ResearchGate. [Link]
-
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]
-
Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. UA Campus Repository. [Link]
- Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]
-
Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. PubMed. [Link]
-
Strategies for the synthesis of pyroglutamic acids and esters from glycine derivatives. ResearchGate. [Link]
-
ASYMMETRIC SYNTHESIS OF PYROGLUTAMIC ACIDS via Ni(II) COMPLEX METHODOLOGY. Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]
-
Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. ResearchGate. [Link]
-
5-Oxopiperidine-2-carboxylic acid. PubChem. [Link]
-
Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. PubMed. [Link]
Sources
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. benthamscience.com [benthamscience.com]
- 9. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. scilit.com [scilit.com]
- 11. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics [repository.arizona.edu]
- 12. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity & Application Guide: Derivatives of 5-Oxo-piperidine-2-carboxylic Acid
[1][2][3]
Executive Summary: The Scaffold at a Glance
5-Oxo-piperidine-2-carboxylic acid (also known as 5-oxopipecolic acid or 5-oxo-PCA ) is a non-proteinogenic amino acid and a critical pharmacophore generator.[1][2] Unlike its ubiquitous analogue Proline , 5-oxo-PCA offers unique electronic and steric properties due to the C5-ketone functionality within the six-membered piperidine ring.[1]
Its biological utility is bifurcated into two distinct domains:
-
Peptidomimetics: As a conformationally constrained proline surrogate that stabilizes unstable secondary structures (e.g., cis-amide bonds,
-turns).[1][2] -
Pharmaceutical Intermediate: As the primary synthetic scaffold for next-generation
-lactamase inhibitors, most notably Relebactam (MK-7655) .[1][2]
This guide objectively compares the performance of 5-oxo-PCA derivatives against standard alternatives (Proline, Pipecolic Acid) and details its role in modern drug design.[1]
Structural Classes & Chemical Logic[1]
The biological activity of 5-oxo-PCA derivatives stems from the reactivity of its ketone group and the rigidity of the ring.
| Feature | Chemical Logic & Biological Impact |
| C5-Ketone | Reactivity: Allows for functionalization via reductive amination, Wittig olefination, or hydrazone formation.Conformation: Planarizes the C5 center, altering the ring pucker compared to pipecolic acid.[1] |
| Piperidine Ring | Sterics: Larger than pyrrolidine (proline), creating different steric clashes in a peptide backbone.Lipophilicity: Slightly higher lipophilicity than proline, affecting membrane permeability.[1][2] |
| Secondary Amine | Bonding: Forms tertiary amides in peptides, capable of cis/trans isomerization.[1][2] |
Comparative Pharmacophore Analysis
The following diagram illustrates how 5-oxo-PCA serves as a divergent node in drug synthesis compared to Proline.
Figure 1: Divergent application pathways for 5-oxo-PCA versus Proline.[1][2][3][4]
Comparative Biological Performance[1][7]
A. Peptidomimetics: The cis-Amide Switch
One of the most challenging aspects of peptide engineering is stabilizing the cis-amide bond conformation, which is essential for certain receptor binding events and protein folding. 5-Oxo-PCA outperforms Proline in this metric due to the electron-withdrawing effect of the ketone, which lowers the barrier for isomerization.[1]
Table 1: Conformational Properties in Peptide Models
| Property | Proline (Standard) | Pipecolic Acid (Alternative) | 5-Oxo-PCA (Product) | Biological Implication |
| Ring Size | 5-membered | 6-membered | 6-membered | Affects backbone angles ( |
| Cis-Amide % (in water) | ~10–30% | ~20% | 35–50% | Higher cis content favors specific turn structures (Type VI |
| Isomerization Barrier | High (~20 kcal/mol) | High | Lower | Faster equilibration between conformers; useful for dynamic binding.[1][2] |
| Turn Induction | Variable | Critical for mimicking bioactive loops in proteins.[1][2] |
Expert Insight: In the sequence Boc-Val-Xaa-Gly-Leu-OMe, replacing Proline with (S)-5-oxo-PCA shifts the conformational equilibrium significantly, stabilizing a cis-amide bond population of up to 40% compared to <20% for Proline.[1] This makes 5-oxo-PCA an excellent tool for designing
-turn mimetics [1, 2].[1][2]
B. Medicinal Chemistry: The Relebactam Route
5-Oxo-PCA is not merely a research tool but an industrial intermediate.[1][2] Its most high-profile application is in the synthesis of Relebactam , a diazabicyclooctane
Table 2: Synthesis Efficiency Comparison (Relebactam Precursors)
| Synthetic Route | Starting Material | Key Intermediate | Yield / Efficiency |
| Route A (Standard) | 5-Hydroxy-pipecolic acid | 5-Oxo-PCA | High: Oxidation allows stereoselective functionalization.[1][2] |
| Route B (Alternative) | Glutamate derivatives | Pyroglutamate | Lower: Requires ring expansion (5 |
| Route C (Direct) | Pyridine derivatives | Piperidine | Variable: Reduction of pyridines is often less stereoselective.[1][2] |
Data Source: Synthesized from patent literature and process chemistry reviews [3, 4].
Experimental Protocols
Protocol A: Synthesis of 5-Oxo-PCA from Glutamate
A robust method for generating the scaffold for research use.[1]
-
Starting Material: L-Glutamic acid is protected (N-Boc or N-Cbz).[1][2]
-
Cyclization: Convert to N-protected pyroglutamate (5-oxopyrrolidine).
-
Ring Expansion:
-
Oxidation: If starting from 5-hydroxypipecolic acid, use Jones Reagent or TPAP/NMO to install the ketone at C5.[1][2]
Protocol B: Evaluation of cis/trans Isomerization (NMR Assay)
To validate peptidomimetic utility.
-
Peptide Synthesis: Incorporate 5-oxo-PCA into a tetrapeptide model (e.g., Ac-Ala-(5-oxo-PCA)-Ala-NHMe) using standard SPPS (Solid Phase Peptide Synthesis).[1][2]
-
Note: The ketone is non-reactive under standard Fmoc/tBu coupling conditions.[2]
-
-
Sample Preparation: Dissolve 5 mg of peptide in 600
L of or . -
NMR Acquisition: Acquire 1D
-NMR and 2D-NOESY spectra at 298 K. -
Quantification:
Mechanism of Action: The "Keto-Effect"
The enhanced biological activity of 5-oxo-PCA derivatives is driven by the electronic perturbation of the amide bond.
Figure 2: Mechanistic basis for the conformational unique properties of 5-oxo-PCA.[1]
Explanation: The carbonyl group at position 5 exerts an electron-withdrawing effect through the sigma framework.[1] This reduces the double-bond character of the preceding peptide amide bond (N1-C=O), thereby lowering the rotational energy barrier. Simultaneously, the
References
-
Guitot, K., et al. (2009).[1][2] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Journal of Organic Chemistry, 74(21), 8433-8436.[1][2] Link[1][2]
-
Beausoleil, E., & Lubell, W. D. (1996).[1][2] "Steric and Electronic Effects on the Conformational Properties of 5-Oxo-pipecolic Acid." Journal of the American Chemical Society.[2]
-
Mangion, I. K., et al. (2011).[1][2][5] "A Concise Synthesis of a
-Lactamase Inhibitor." Organic Letters, 13(20), 5480-5483.[1][2][5] (Describes the MK-7655/Relebactam route). Link[1][2] -
BenchChem. (2025).[1][2][6] "Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives." BenchChem Technical Guides. Link[1][2]
-
Miller, S. P., et al. (2014).[1][2][5] "Practical and Cost-Effective Manufacturing Route for the Synthesis of a
-Lactamase Inhibitor." Organic Letters, 16(1), 174–177.[1][2] Link[1][2]
Safety Operating Guide
5-Oxo-piperidine-2-carboxylic acid ethyl ester: Proper Disposal Procedures
Executive Summary & Chemical Profile
5-Oxo-piperidine-2-carboxylic acid ethyl ester (CAS: 33526-96-2) is a specialized chiral building block used in the synthesis of pharmaceutical intermediates. As a piperidine derivative containing both ester and ketone functionalities, it presents specific stability and reactivity profiles that dictate its disposal pathway.
Unlike common solvents, this compound is often a high-value research intermediate. Consequently, comprehensive toxicological data is often limited compared to commodity chemicals. Therefore, this guide operates under the "Universal Precaution" principle: the substance must be treated as hazardous (irritant/toxic) until proven otherwise.
Chemical Hazard Summary
| Property | Characteristic | Operational Implication |
| Functional Groups | Secondary Amine, Ester, Ketone | Potential for hydrolysis; basicity (amine). Incompatible with strong oxidizers and strong acids.[1] |
| Physical State | Solid or Viscous Oil (purity dependent) | Requires solubilization for liquid waste streams or dedicated solid waste bins. |
| GHS Classification | Warning | Likely H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). |
| Flammability | Combustible Organic | Classify as D001 (Ignitable) if in flammable solvent solution. |
Pre-Disposal: Satellite Accumulation Area (SAA) Protocols
Before disposal can occur, the waste must be managed at the point of generation (the lab bench or fume hood). Adherence to RCRA (Resource Conservation and Recovery Act) guidelines for Satellite Accumulation Areas is mandatory to avoid regulatory fines.
Container Selection & Labeling[2][3][4][5][6]
-
Material Compatibility: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid metal containers if the waste stream is acidic, as hydrolysis of the ester can release carboxylic acid byproducts.
-
Venting: Ensure caps are non-vented but chemically resistant (phenolic or polypropylene with PTFE liners).
-
Labeling:
-
Must read "HAZARDOUS WASTE" (not "Trash" or "Chemical Waste").[2]
-
Must list the full chemical name : "5-Oxo-piperidine-2-carboxylic acid ethyl ester" (No abbreviations/formulas).
-
Check applicable hazard boxes: [X] Toxic [X] Irritant [X] Flammable (if in solvent).
-
Segregation Logic (The "Why")
-
Do NOT mix with Oxidizers: Piperidine rings are susceptible to oxidation. Mixing with nitric acid or peroxides can generate exothermic reactions or unstable N-oxides.
-
Do NOT mix with Strong Acids/Bases: Extremes of pH will hydrolyze the ethyl ester, potentially changing the waste profile and generating heat.
Disposal Workflow: The Decision Matrix
This workflow dictates the physical handling of the substance based on its state (Pure vs. Solution).
Figure 1: Decision matrix for segregating piperidine ester waste streams. Note the critical separation of halogenated solvents to prevent costly incineration fees for non-halogenated bulk.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Substance (Solid/Oil)
Context: Expired shelf-life inventory or degradation products.
-
Containment: Place the original vial directly into a wide-mouth clear glass jar or a dedicated solid waste bucket. Do not empty the vial if it poses a dust inhalation risk.
-
Overpacking: If the container is leaking, place it in a Ziploc bag before placing it in the waste drum.
-
Documentation: Estimate the weight. Even if the vial says "1g", if it is half empty, record "0.5g".
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The ester is dissolved in a solvent (e.g., Ethyl Acetate, Methanol, DCM).
-
Solvent Identification:
-
Rinsing: Triple rinse empty reaction flasks with the same solvent used in the reaction. Add the rinsate to the waste container.
-
Headspace: Leave at least 10% headspace in the waste carboy to allow for vapor expansion. Never fill to the brim.
Emergency Spill Management
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to amine vapors or particulate matter.
PPE Requirements for Spill Cleanup
| Protection Type | Specification |
| Respiratory | N95 (for solid dust) or Half-mask with Organic Vapor cartridges (for liquids). |
| Dermal | Nitrile Gloves (Double gloved recommended). 5-oxo-piperidines are generally soluble in organics; nitrile offers good splash protection. |
| Eye | Chemical Safety Goggles (Not just safety glasses). |
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills. Major spills (>100mL or highly toxic threat) require professional EHS intervention.
Regulatory & Compliance Notes
-
RCRA Status: While 5-Oxo-piperidine-2-carboxylic acid ethyl ester is not typically "P-listed" (acutely toxic), it falls under Process Waste . If mixed with flammable solvents (Flash point <60°C), it carries the D001 waste code.
-
Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink. The ester can hydrolyze in the sewer system, and the piperidine ring structure is harmful to aquatic life (H402).
-
Empty Containers: Containers that held this acute intermediate must be triple-rinsed before being discarded in glass trash or recycled. The rinsate must be collected as hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Satellite Accumulation Areas. Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
